Product packaging for Cinerubin A(Cat. No.:CAS No. 34044-10-5)

Cinerubin A

Cat. No.: B1669045
CAS No.: 34044-10-5
M. Wt: 827.9 g/mol
InChI Key: STUJMJDONFVTGM-CEPMKHARSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cinerubine A has been reported in Streptomyces eurythermus, Streptomyces galilaeus, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H53NO16 B1669045 Cinerubin A CAS No. 34044-10-5

Properties

CAS No.

34044-10-5

Molecular Formula

C42H53NO16

Molecular Weight

827.9 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H53NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-10,13,17-19,22,26-30,35,39-40,45-47,49,52H,8,11-12,14-16H2,1-7H3/t17?,18?,19?,22?,26?,27-,28?,29?,30?,35-,39?,40?,42+/m0/s1

InChI Key

STUJMJDONFVTGM-CEPMKHARSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Appearance

Solid powder

Other CAS No.

34044-10-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cinerubine A;  MA-144A2;  MA 144A2;  MA144A2;  Rhodirubin C;  Ryemycin B2;  Ryemycin-B2;  Tauromycetin-IV;  Tauromycetin IV; 

Origin of Product

United States

Foundational & Exploratory

Cinerubin A: A Technical Guide to its Discovery and Isolation from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinerubin A, an anthracycline antibiotic, is a secondary metabolite produced by various species of the genus Streptomyces. First identified in strains such as Streptomyces griseorubiginosus, S. eurythermus, and S. cinereoruber, this compound has garnered interest for its potential biological activities.[1] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting a compilation of methodologies and data to support further research and development. The document outlines generalized protocols for the fermentation of producing Streptomyces strains, multi-step extraction and purification processes, and a summary of spectroscopic data essential for its identification.

Discovery and Producing Organisms

This compound is a glycosylated anthracycline antibiotic isolated from several species of Streptomyces, a genus renowned for its prolific production of bioactive secondary metabolites. Initial discoveries identified Streptomyces griseorubiginosus as a producer of both this compound and B.[1] Subsequent research has also led to the isolation of Cinerubins from Streptomyces eurythermus and Streptomyces cinereoruber. A specific strain, Streptomyces No. 4915, has been reported to produce both this compound and B.[2]

Table 1: Streptomyces Strains Producing this compound

StrainReference
Streptomyces griseorubiginosus[1]
Streptomyces eurythermus[1]
Streptomyces cinereoruber[1]
Streptomyces No. 4915[2]

Fermentation for this compound Production

The production of this compound is typically achieved through submerged fermentation of the producing Streptomyces strain. While specific media compositions and fermentation parameters can be optimized for each strain, a general framework for cultivation has been established.

Inoculum Preparation

Prior to large-scale fermentation, an inoculum is prepared by transferring spores or mycelial fragments from a solid culture into a liquid seed medium. This seed culture is then incubated to generate sufficient biomass for inoculating the production fermenter.[1]

Production Media and Fermentation Parameters

A common medium for the cultivation of Streptomyces for the production of pigmented secondary metabolites is Potato Dextrose Broth (PDB).[1] Optimization of the production media has been shown to enhance the yield of pigmented biomass, with glucose and beef extract identified as having a significant positive effect on pigment production in Streptomyces griseorubiginosus.

Table 2: General Fermentation Parameters for Cinerubin Production

ParameterGeneral Value/Condition
MediumPotato Dextrose Broth (PDB) or other suitable nutrient-rich media
Temperature28-30 °C
Agitation180-240 rpm
Incubation Time7-14 days
pHNeutral (around 7.0)

Experimental Protocols

Fermentation Workflow

The overall workflow for the production of this compound via fermentation is depicted below.

Fermentation_Workflow Inoculum Inoculum Preparation Seed_Culture Seed Culture Inoculum->Seed_Culture Transfer Production_Fermentation Production Fermentation Seed_Culture->Production_Fermentation Inoculation Harvest Harvest Production_Fermentation->Harvest Incubation Isolation_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation_Broth->Centrifugation Mycelium Mycelium Centrifugation->Mycelium Supernatant Supernatant Centrifugation->Supernatant Extraction1 Solvent Extraction (e.g., Methanol) Mycelium->Extraction1 Extraction2 Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction2 Crude_Extract1 Crude Mycelial Extract Extraction1->Crude_Extract1 Crude_Extract2 Crude Supernatant Extract Extraction2->Crude_Extract2 Combine Combine and Concentrate Crude_Extract1->Combine Crude_Extract2->Combine Chromatography Column Chromatography Combine->Chromatography HPLC Semi-preparative HPLC Chromatography->HPLC Pure_Cinerubin_A Pure this compound HPLC->Pure_Cinerubin_A Regulatory_Pathway Nutritional_Signals Nutritional/Environmental Signals Global_Regulators Global Regulators Nutritional_Signals->Global_Regulators Input Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., ActII-ORF4/DnrI-like) Global_Regulators->Pathway_Specific_Regulator Activation Biosynthetic_Genes This compound Biosynthetic Genes Pathway_Specific_Regulator->Biosynthetic_Genes Transcriptional Activation Cinerubin_A This compound Biosynthetic_Genes->Cinerubin_A Biosynthesis

References

Cinerubin A chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinerubin A is an anthracycline antibiotic produced by Streptomyces species, notably Streptomyces griseorubiginosus. As a member of the anthracycline class of compounds, it exhibits significant biological activity, including antibacterial, antifungal, and potent anticancer properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a summary of its known mechanism of action, focusing on its role as a Topoisomerase II inhibitor and its impact on cellular signaling pathways leading to apoptosis. This document also outlines detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex glycosidic anthracycline. While a definitive, publicly available 2D structure diagram remains elusive in the primary literature, its molecular formula has been established. Assignments for its 13C-NMR spectrum have been reported, confirming its structural class.[1]

Physicochemical Data

A comprehensive table of the physicochemical properties of this compound is presented below. Data for the closely related Cinerubin B is included for comparative purposes.

PropertyThis compoundCinerubin BSource(s)
Molecular Formula C₄₂H₅₃NO₁₆C₄₂H₅₁NO₁₆MedChemExpress, PubChem
Molecular Weight 827.87 g/mol 825.8 g/mol MedChemExpress, PubChem
CAS Number 34044-10-535906-51-5MedChemExpress, PubChem
Appearance Red-colored pigmentOrange-Red Crystalline Solid[2]
Solubility Not explicitly statedSoluble in Dichloromethane, DMSO, Ethanol, MethanolBenchChem
Melting Point Not explicitly stated180-181 °CBOC Sciences
Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of this compound.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1.2.2. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of the crude methanolic extract from Streptomyces griseorubiginosus, a known producer of this compound, shows a maximum absorbance peak at 221 nm.[3] This is characteristic of the polyene nature of many antibiotics produced by Streptomyces.

Biological Activity and Mechanism of Action

This compound exhibits a broad range of biological activities, with its anticancer properties being of significant interest to the scientific community.

Antimicrobial and Antifungal Activity

This compound has demonstrated activity against Gram-positive bacteria, mycobacteria, and various fungi.

Anticancer Activity

As an anthracycline, this compound's primary mechanism of anticancer activity is believed to be the inhibition of Topoisomerase II.[4] This enzyme is crucial for resolving DNA topological issues during replication and transcription. By stabilizing the Topoisomerase II-DNA cleavage complex, this compound induces double-strand breaks in DNA, which subsequently triggers cell cycle arrest and apoptosis.[4][5]

2.2.1. Signaling Pathways in Cancer

The DNA damage induced by this compound activates a cascade of cellular signaling events, primarily centered around the DNA damage response and the intrinsic apoptosis pathway.

CinerubinA_Mechanism cluster_cell Cancer Cell CinerubinA This compound DNA Nuclear DNA CinerubinA->DNA Intercalation TopoII Topoisomerase II CinerubinA->TopoII Inhibition DSB DNA Double-Strand Breaks TopoII->DSB ATM ATM Kinase DSB->ATM Activation p53 p53 ATM->p53 Stabilization Bax Bax p53->Bax Upregulation Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization CytC Cytochrome c Mitochondrion->CytC Release Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Figure 1. Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound from Streptomyces griseorubiginosus

This protocol is a generalized procedure based on methods for isolating secondary metabolites from Streptomyces species.[2][6]

3.1.1. Fermentation

  • Prepare a seed culture of Streptomyces griseorubiginosus in a suitable liquid medium (e.g., Tryptic Soy Broth) and incubate at 28-30°C with shaking for 2-3 days.

  • Inoculate a production medium (e.g., a medium containing glucose and beef extract) with the seed culture.

  • Incubate the production culture at 28-30°C with shaking for 7-10 days to allow for the production of this compound.

3.1.2. Extraction

  • Separate the mycelial biomass from the culture broth by centrifugation.

  • Extract the supernatant with an equal volume of ethyl acetate.

  • Lyse the mycelial cells using ultrasonication and extract the cell lysate with methanol.[2]

  • Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

3.1.3. Purification

  • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol to fractionate the components.

  • Monitor the fractions by thin-layer chromatography (TLC) and UV-Vis spectroscopy to identify fractions containing the red-colored this compound.

  • Pool the this compound-containing fractions and further purify using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

Isolation_Workflow Start Streptomyces griseorubiginosus Culture Fermentation Fermentation Start->Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium Centrifugation->Mycelium Solvent_Extraction Ethyl Acetate Extraction Supernatant->Solvent_Extraction Ultrasonication Ultrasonication Mycelium->Ultrasonication Crude_Extract_Supernatant Crude Extract Solvent_Extraction->Crude_Extract_Supernatant Methanol_Extraction Methanol Extraction Ultrasonication->Methanol_Extraction Crude_Extract_Mycelium Crude Extract Methanol_Extraction->Crude_Extract_Mycelium Combine_Extracts Combine and Concentrate Crude_Extract_Supernatant->Combine_Extracts Crude_Extract_Mycelium->Combine_Extracts Column_Chromatography Silica Gel Column Chromatography Combine_Extracts->Column_Chromatography Fraction_Collection Fraction Collection and Analysis (TLC, UV-Vis) Column_Chromatography->Fraction_Collection HPLC Preparative HPLC Fraction_Collection->HPLC Pure_CinerubinA Pure this compound HPLC->Pure_CinerubinA

Figure 2. Workflow for the isolation and purification of this compound.

Determination of IC₅₀ in Cancer Cell Lines

This protocol outlines a typical MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the this compound dilutions and include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

This compound is a promising natural product with significant potential for development as an anticancer agent. Its mechanism of action as a Topoisomerase II inhibitor aligns with that of other clinically successful anthracyclines. Further research is warranted to fully elucidate its chemical structure, define its biological activity profile across a wider range of cancer cell lines, and explore its therapeutic potential in preclinical models. The protocols and data presented in this guide provide a solid foundation for future investigations into this intriguing molecule.

References

Cinerubin A: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinerubin A is an anthracycline antibiotic with demonstrated anti-cancer properties. As a member of this well-established class of chemotherapeutics, its mechanism of action is understood to be multifactorial, primarily targeting fundamental cellular processes within cancer cells to induce cytotoxicity. This technical guide synthesizes the current understanding of the mechanisms of action of this compound, drawing inferences from the broader anthracycline class due to the limited specific research on this particular compound. The core mechanisms include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively trigger apoptosis and cell cycle arrest. This document provides a detailed exploration of these mechanisms, supported by available data on related compounds, and outlines representative experimental protocols for their investigation.

Core Mechanisms of Action

The anticancer activity of this compound, like other anthracyclines, is not attributed to a single mode of action but rather a combination of cellular insults that overwhelm and destroy cancer cells.

DNA Intercalation

This compound possesses a planar tetracyclic ring structure, a hallmark of anthracyclines, which allows it to insert itself between the base pairs of the DNA double helix. This intercalation physically obstructs the DNA, distorting its structure and interfering with crucial cellular processes such as DNA replication and transcription that are vital for the rapid proliferation of cancer cells.[1][2]

Topoisomerase II Inhibition

A primary and well-documented mechanism for anthracyclines is the inhibition of topoisomerase II.[1][3] This enzyme is essential for managing DNA topology during replication, transcription, and chromosome segregation by creating transient double-strand breaks to allow DNA strands to pass through each other. This compound is believed to act as a topoisomerase II poison, stabilizing the covalent complex formed between topoisomerase II and DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks. These DNA breaks are highly cytotoxic and trigger downstream signaling pathways that lead to cell death.[3]

Generation of Reactive Oxygen Species (ROS)

The quinone moiety within the anthracycline structure of this compound can participate in redox cycling. This process leads to the production of highly reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide.[1][2] The resulting oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, further contributing to the cytotoxic effects of the drug.

Cellular Consequences of this compound Action

The culmination of DNA damage and cellular stress induced by this compound leads to two primary cellular outcomes: apoptosis and cell cycle arrest.

Induction of Apoptosis

The extensive DNA damage caused by this compound activates cellular DNA damage response pathways. This typically leads to the initiation of the intrinsic apoptotic pathway. Key events include the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner proteins of apoptosis, ultimately leading to programmed cell death.

Cell Cycle Arrest

The presence of DNA double-strand breaks triggers cell cycle checkpoints, particularly at the G2/M phase.[3] This arrest prevents the damaged cells from entering mitosis, thus halting their proliferation. This mechanism provides an opportunity for the cell to repair the DNA damage; however, in the case of extensive damage induced by this compound, the arrest is often prolonged and ultimately leads to apoptosis.

Quantitative Data on Anticancer Activity

While specific IC50 values for this compound are not widely available in the public domain, data for the closely related Cinerubin B and other common anthracyclines provide a valuable reference for its potential potency.

Compound/ExtractCell LineCancer TypeIC50/TGI Value
Cinerubin B L1210Murine Leukemia15 nM
Doxorubicin MCF-7Breast Adenocarcinoma~1.2 µM
Doxorubicin NCI-H460Human Lung Carcinoma~13 nM
Doxorubicin U251Human Glioblastoma~0.2 µM
Streptomyces sp. CMAA 1527 Crude Extract (contains Cinerubin B) MCF-7Breast AdenocarcinomaTGI < 0.25 µg/mL
Streptomyces sp. CMAA 1527 Crude Extract (contains Cinerubin B) U251GlioblastomaTGI = 3.05 µg/mL
Streptomyces sp. CMAA 1527 Crude Extract (contains Cinerubin B) NCI-H460Non-Small Cell Lung CancerTGI = 0.57 µg/mL

Note: IC50 (Half-maximal inhibitory concentration) and TGI (Total Growth Inhibition) are measures of drug potency. Lower values indicate higher potency. The data presented is compiled from various sources and should be used for comparative purposes. Direct comparisons between IC50 and TGI should be made with caution.

Signaling Pathways

The cellular effects of this compound are mediated through complex signaling pathways, primarily revolving around the DNA damage response.

G CinerubinA This compound DNA_Intercalation DNA Intercalation CinerubinA->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition CinerubinA->TopoII_Inhibition ROS_Generation ROS Generation CinerubinA->ROS_Generation DNA_DSBs DNA Double-Strand Breaks DNA_Intercalation->DNA_DSBs TopoII_Inhibition->DNA_DSBs Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress DDR DNA Damage Response (ATM/ATR, p53) DNA_DSBs->DDR Oxidative_Stress->DNA_DSBs Apoptosis Apoptosis (Caspase Activation) DDR->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest DDR->Cell_Cycle_Arrest Cell_Death Cancer Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Apoptosis G start Seed Cells in 96-well Plate treat Treat with This compound start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze

References

Cinerubin A: A Technical Overview of its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinerubin A is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their efficacy against a broad range of cancers. As a member of this family, this compound is understood to exert its biological effects primarily through the disruption of DNA replication and the induction of programmed cell death in rapidly proliferating cells. This technical guide provides a comprehensive summary of the known biological activities of this compound and its close analog, Cinerubin B. It includes available quantitative data, detailed experimental protocols for its evaluation, and a depiction of the cellular pathways it is presumed to modulate. While specific quantitative data for this compound is limited in publicly available literature, the information presented for Cinerubin B offers valuable insights into the potential activity spectrum of this compound.

Quantitative Biological Activity

The antiproliferative and cytotoxic effects of Cinerubin B have been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and Total Growth Inhibition (TGI) values provide a measure of the compound's potency.

Table 1: Antiproliferative Activity of Cinerubin B Against Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)TGI (µg/mL)
HCT-116Colon Carcinoma0.0006Not Reported
PSN1Pancreatic Cancer0.0012Not Reported
T98GGlioblastoma0.0012Not Reported
A549Lung Carcinoma0.0006Not Reported
L1210Murine Leukemia0.015Not Reported
MCF-7Breast CancerNot Reported< 0.25
U251GlioblastomaNot Reported3.05
NCI-H460Non-Small Cell Lung CancerNot Reported0.57
786-0Kidney CancerNot ReportedNot Reported

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. TGI (Total Growth Inhibition) is the concentration of a drug that completely inhibits the proliferation of tumor cells.

Core Mechanisms of Action

The primary mechanisms of action for anthracyclines like this compound are well-established and involve direct interaction with cellular DNA and key enzymes involved in DNA topology.

DNA Intercalation

This compound, like other anthracyclines, possesses a planar polycyclic aromatic ring system that allows it to insert itself between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, leading to a cessation of cell division and protein synthesis.

Topoisomerase II Inhibition

A crucial aspect of the anticancer activity of anthracyclines is their ability to inhibit topoisomerase II. This enzyme is responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. This compound is believed to stabilize the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of permanent double-strand breaks, which triggers the apoptotic cascade and results in cancer cell death.

Anthracycline_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Target cluster_2 Cellular Effects Cinerubin_A This compound DNA_Intercalation DNA Intercalation Cinerubin_A->DNA_Intercalation Binds to DNA Topoisomerase_II_Inhibition Topoisomerase II Inhibition Cinerubin_A->Topoisomerase_II_Inhibition Inhibits Enzyme DNA Cellular DNA Topoisomerase_II Topoisomerase II DNA_Intercalation->DNA Topoisomerase_II_Inhibition->Topoisomerase_II DSB DNA Double-Strand Breaks Topoisomerase_II_Inhibition->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Triggers

Caption: Generalized mechanism of action for this compound.

Signaling Pathways

The induction of DNA damage and cellular stress by this compound is expected to activate a cascade of downstream signaling pathways that ultimately determine the fate of the cancer cell. Based on the known effects of anthracyclines, this compound likely modulates key pathways such as the p53 tumor suppressor pathway and stress-activated protein kinase pathways.

Cinerubin_A_Signaling_Pathway Cinerubin_A This compound DNA_Damage DNA Damage (Double-Strand Breaks) Cinerubin_A->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 JNK_p38 JNK/p38 MAPK Activation ATM_ATR->JNK_p38 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis JNK_p38->Apoptosis

Caption: Postulated signaling cascade initiated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and related compounds.

Antiproliferative Activity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate 24h Cell_Seeding->Incubation_1 Compound_Addition Add this compound dilutions Incubation_1->Compound_Addition Incubation_2 Incubate 48-72h Compound_Addition->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate 2-4h MTT_Addition->Incubation_3 Solubilization Solubilize formazan Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to the Cinerubin A Biosynthesis Pathway in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinerubin A is a member of the anthracycline family of aromatic polyketides, a class of secondary metabolites renowned for their potent anticancer properties. Produced by various species of the soil-dwelling bacteria Streptomyces, including Streptomyces griseorubiginosus and Streptomyces cinereoruber, the biosynthesis of this compound is a complex process orchestrated by a Type II polyketide synthase (PKS) and a series of tailoring enzymes.[1][2] This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing on bioinformatics analysis of the cinerubin B biosynthetic gene cluster (BGC) from Streptomyces sp. SPB074 (MIBiG Accession: BGC0000212) and comparative analysis with well-characterized anthracycline pathways such as those for doxorubicin and daunorubicin. This guide details the proposed functions of the key enzymes involved, presents available quantitative data on production, outlines detailed experimental protocols for the investigation of this pathway, and visualizes the proposed biosynthetic and regulatory pathways.

Introduction

Anthracyclines are a clinically significant class of chemotherapeutic agents used in the treatment of a wide range of cancers. Their mechanism of action often involves the intercalation of DNA and inhibition of topoisomerase II, leading to cancer cell death. This compound, as a member of this family, holds potential for drug development, and a thorough understanding of its biosynthesis is crucial for efforts in pathway engineering and the generation of novel, more effective analogs.

The biosynthesis of anthracyclines begins with the assembly of a polyketide backbone by a Type II PKS, followed by a series of post-PKS modifications including cyclization, aromatization, oxidation, and glycosylation. These tailoring steps are critical for the biological activity of the final molecule. This guide will dissect the proposed enzymatic steps leading to the formation of this compound.

The this compound Biosynthetic Gene Cluster

While a specific BGC for this compound has not been explicitly detailed in the literature, the high structural similarity to cinerubin B allows for the use of the putative cinerubin B BGC from Streptomyces sp. SPB074 (MIBiG Accession: BGC0000212) as a model.[3][4] This cluster contains genes encoding the minimal PKS, as well as a suite of tailoring enzymes predicted to be involved in the formation of the cinerubin aglycone and the attachment of sugar moieties.

Table 1: Proposed Functions of Key Genes in the this compound Biosynthetic Pathway (based on homology to BGC0000212 and other anthracycline BGCs)

Gene (Locus Tag in BGC0000212)Proposed FunctionHomologs in Doxorubicin/Daunorubicin BGCs
SSBG_00495Ketosynthase α (KSα)DpsA/DauA
SSBG_00496Ketosynthase β (KSβ)/Chain Length Factor (CLF)DpsB/DauB
SSBG_00497Acyl Carrier Protein (ACP)DpsG/DauG
SSBG_00498Aromatase/CyclaseDpsY/DauY
SSBG_00499CyclaseDpsF/DauF
SSBG_00500KetoreductaseDpsE/DauE
SSBG_00501OxygenaseDoxA
SSBG_00502MethyltransferaseDnrK
SSBG_00488GlycosyltransferaseDnrS
SSBG_00489Deoxysugar biosynthesis enzymeDnmL
SSBG_00490Deoxysugar biosynthesis enzymeDnmJ
SSBG_00491Deoxysugar biosynthesis enzymeDnmV
SSBG_00492Regulatory Protein (SARP family)DnrI

The Putative this compound Biosynthesis Pathway

The proposed biosynthetic pathway for this compound can be divided into three main stages: polyketide backbone synthesis, aglycone tailoring, and glycosylation.

Polyketide Backbone Synthesis

The formation of the this compound polyketide backbone is initiated by the minimal Type II PKS, which comprises the ketosynthase α (KSα), ketosynthase β/chain length factor (KSβ/CLF), and the acyl carrier protein (ACP). This enzymatic complex catalyzes the iterative condensation of a starter unit (likely propionyl-CoA) with nine extender units of malonyl-CoA to form a linear polyketide chain.

Polyketide Backbone Synthesis Propionyl-CoA Propionyl-CoA Minimal PKS (KSα, KSβ, ACP) Minimal PKS (KSα, KSβ, ACP) Propionyl-CoA->Minimal PKS (KSα, KSβ, ACP) Malonyl-CoA (x9) Malonyl-CoA (x9) Malonyl-CoA (x9)->Minimal PKS (KSα, KSβ, ACP) Linear Polyketide Chain Linear Polyketide Chain Minimal PKS (KSα, KSβ, ACP)->Linear Polyketide Chain

Caption: Formation of the linear polyketide chain.

Aglycone Tailoring

Following the synthesis of the linear polyketide chain, a series of tailoring enzymes, including aromatases, cyclases, ketoreductases, and oxygenases, act in a coordinated manner to fold and modify the backbone into the characteristic tetracyclic aglycone of this compound, ε-pyrromycinone.

Aglycone Tailoring Linear Polyketide Chain Linear Polyketide Chain Aromatase/Cyclase Aromatase/Cyclase Linear Polyketide Chain->Aromatase/Cyclase First Ring Cyclization First Ring Cyclization Aromatase/Cyclase->First Ring Cyclization Cyclase Cyclase First Ring Cyclization->Cyclase Further Cyclizations Further Cyclizations Cyclase->Further Cyclizations Ketoreductase Ketoreductase Further Cyclizations->Ketoreductase Reduced Polyketide Reduced Polyketide Ketoreductase->Reduced Polyketide Oxygenases Oxygenases Reduced Polyketide->Oxygenases ε-pyrromycinone (Aglycone) ε-pyrromycinone (Aglycone) Oxygenases->ε-pyrromycinone (Aglycone)

Caption: Enzymatic modification of the polyketide chain to form the aglycone.

Glycosylation

The final stage of this compound biosynthesis involves the attachment of three sugar moieties to the ε-pyrromycinone aglycone. This process is catalyzed by glycosyltransferases, which utilize nucleotide-activated sugars synthesized by a dedicated set of enzymes within the BGC. For this compound, these sugars are L-rhodosamine, 2-deoxy-L-fucose, and L-rhodinose.

Glycosylation Cascade cluster_deoxysugar Deoxysugar Biosynthesis cluster_glycosylation Glycosylation Glucose-1-phosphate Glucose-1-phosphate Deoxysugar Enzymes Deoxysugar Enzymes Glucose-1-phosphate->Deoxysugar Enzymes TDP-L-rhodosamine TDP-L-rhodosamine Deoxysugar Enzymes->TDP-L-rhodosamine TDP-2-deoxy-L-fucose TDP-2-deoxy-L-fucose Deoxysugar Enzymes->TDP-2-deoxy-L-fucose TDP-L-rhodinose TDP-L-rhodinose Deoxysugar Enzymes->TDP-L-rhodinose Glycosyltransferase 1 Glycosyltransferase 1 TDP-L-rhodosamine->Glycosyltransferase 1 Glycosyltransferase 2 Glycosyltransferase 2 TDP-2-deoxy-L-fucose->Glycosyltransferase 2 Glycosyltransferase 3 Glycosyltransferase 3 TDP-L-rhodinose->Glycosyltransferase 3 ε-pyrromycinone ε-pyrromycinone ε-pyrromycinone->Glycosyltransferase 1 Monoglycosylated Intermediate Monoglycosylated Intermediate Glycosyltransferase 1->Monoglycosylated Intermediate Diglycosylated Intermediate Diglycosylated Intermediate Glycosyltransferase 2->Diglycosylated Intermediate This compound This compound Glycosyltransferase 3->this compound Monoglycosylated Intermediate->Glycosyltransferase 2 Diglycosylated Intermediate->Glycosyltransferase 3

Caption: Synthesis and attachment of deoxysugars to the aglycone.

Quantitative Data

Quantitative data on the production of this compound is scarce in the publicly available literature. While fermentation optimization studies for other Streptomyces secondary metabolites have reported yields in the mg/L to g/L range, specific titers for this compound have not been consistently reported. This represents a significant knowledge gap and an area for future research.

Table 2: this compound Production Data (Illustrative - Data Not Currently Available)

Streptomyces StrainFermentation ConditionsThis compound Titer (mg/L)Reference
S. griseorubiginosus[Optimized Medium & Conditions]Data not available
S. cinereoruber[Standard Medium & Conditions]Data not available

Experimental Protocols

Detailed experimental protocols for the specific enzymes in the this compound pathway are not yet published. However, the following sections provide detailed, adaptable protocols for key experimental procedures based on methodologies used for other well-characterized Type II polyketide synthase systems.

Heterologous Expression of the this compound Biosynthetic Gene Cluster in a Streptomyces Host

This protocol describes the general workflow for the heterologous expression of a large BGC, such as the one for this compound, in a suitable Streptomyces host like S. albus or S. coelicolor.

Heterologous Expression Workflow Isolate BGC DNA Isolate BGC DNA Clone into Integrative Plasmid Clone into Integrative Plasmid Isolate BGC DNA->Clone into Integrative Plasmid Transform E. coli (for plasmid propagation) Transform E. coli (for plasmid propagation) Clone into Integrative Plasmid->Transform E. coli (for plasmid propagation) Isolate Plasmid DNA Isolate Plasmid DNA Transform E. coli (for plasmid propagation)->Isolate Plasmid DNA Transform Streptomyces Host (Protoplast Transformation) Transform Streptomyces Host (Protoplast Transformation) Isolate Plasmid DNA->Transform Streptomyces Host (Protoplast Transformation) Select Transformants Select Transformants Transform Streptomyces Host (Protoplast Transformation)->Select Transformants Fermentation and Product Analysis (HPLC, LC-MS) Fermentation and Product Analysis (HPLC, LC-MS) Select Transformants->Fermentation and Product Analysis (HPLC, LC-MS)

Caption: Workflow for heterologous expression of the this compound BGC.

Protocol:

  • BGC Amplification and Cloning:

    • Design primers to amplify the entire this compound BGC from the genomic DNA of the producing Streptomyces strain. Due to the large size, this may require amplification of several overlapping fragments.

    • Utilize a high-fidelity polymerase for PCR.

    • Assemble the fragments into an integrative Streptomyces expression vector (e.g., pSET152-based vectors) using methods such as Gibson Assembly or TAR cloning. The vector should contain an attachment site (attP) for integration into the host chromosome and a suitable antibiotic resistance marker.

  • Plasmid Propagation in E. coli :

    • Transform the assembled plasmid into a suitable E. coli strain (e.g., DH5α for general propagation and ET12567/pUZ8002 for demethylation prior to Streptomyces transformation).

    • Select for transformants on LB agar containing the appropriate antibiotic.

    • Isolate and verify the plasmid construct by restriction digestion and sequencing.

  • Streptomyces Protoplast Transformation:

    • Prepare protoplasts from a suitable Streptomyces host strain grown in liquid medium containing glycine.

    • Transform the protoplasts with the demethylated plasmid DNA in the presence of polyethylene glycol (PEG).

    • Plate the transformed protoplasts on a regeneration medium (e.g., R2YE) and overlay with an antibiotic for selection after an initial incubation period.

  • Verification of Transformants and Fermentation:

    • Isolate genomic DNA from putative transformants and confirm the integration of the BGC by PCR.

    • Inoculate a seed culture of a confirmed transformant in a suitable liquid medium (e.g., TSB).

    • Use the seed culture to inoculate a production culture in a fermentation medium known to support secondary metabolite production in Streptomyces.

    • Incubate with shaking at the optimal temperature for the host strain for 7-10 days.

  • Extraction and Analysis:

    • Separate the mycelium from the culture broth by centrifugation.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Extract the mycelium with methanol or acetone.

    • Combine the organic extracts, dry, and concentrate under reduced pressure.

    • Analyze the crude extract for the presence of this compound and its intermediates using HPLC and LC-MS.

In Vitro Enzymatic Assay for a Glycosyltransferase

This protocol provides a general method for expressing, purifying, and assaying the activity of a glycosyltransferase, which can be adapted for the glycosyltransferases in the this compound pathway.

Protocol:

  • Gene Cloning and Protein Expression:

    • Clone the coding sequence of the target glycosyltransferase gene into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His6-tag).

    • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the culture to mid-log phase and induce protein expression with IPTG.

    • Incubate at a lower temperature (e.g., 16-18°C) overnight to improve soluble protein expression.

  • Protein Purification:

    • Harvest the cells by centrifugation and resuspend in lysis buffer.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Purify the tagged protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

    • Elute the protein and dialyze against a suitable storage buffer.

    • Assess purity by SDS-PAGE.

  • Enzymatic Assay:

    • Prepare a reaction mixture containing:

      • Purified glycosyltransferase enzyme

      • The aglycone acceptor substrate (e.g., ε-pyrromycinone)

      • The nucleotide-activated sugar donor (e.g., TDP-L-rhodosamine)

      • A suitable buffer (e.g., Tris-HCl or HEPES) with appropriate pH and cofactors (e.g., MgCl2).

    • Incubate the reaction at the optimal temperature for the enzyme.

    • Stop the reaction at various time points by adding a quenching solution (e.g., an organic solvent like methanol or acetonitrile).

    • Analyze the reaction products by HPLC or LC-MS to monitor the formation of the glycosylated product.

    • For kinetic analysis, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates.

Regulation of this compound Biosynthesis

The biosynthesis of antibiotics in Streptomyces is tightly regulated at multiple levels. While the specific regulatory network for this compound has not been elucidated, analysis of the putative cinerubin B BGC (BGC0000212) reveals the presence of a gene (SSBG_00492) with homology to the Streptomyces antibiotic regulatory protein (SARP) family.[4] SARPs are pathway-specific transcriptional activators that often control the expression of the entire biosynthetic gene cluster.

It is also likely that global regulatory networks, responding to nutritional cues and cell density, influence the expression of the this compound BGC. These may involve two-component systems and other pleiotropic regulators.

Regulatory Cascade Nutritional Signals Nutritional Signals Global Regulators Global Regulators Nutritional Signals->Global Regulators SARP Regulator (e.g., SSBG_00492) SARP Regulator (e.g., SSBG_00492) Global Regulators->SARP Regulator (e.g., SSBG_00492) Cell Density Signals (e.g., γ-butyrolactones) Cell Density Signals (e.g., γ-butyrolactones) Cell Density Signals (e.g., γ-butyrolactones)->Global Regulators This compound BGC This compound BGC SARP Regulator (e.g., SSBG_00492)->this compound BGC Transcriptional Activation

Caption: Proposed regulatory cascade for this compound biosynthesis.

Conclusion

The biosynthesis of this compound in Streptomyces is a fascinating example of the intricate enzymatic machinery involved in the production of complex natural products. While a complete, experimentally validated pathway is yet to be fully elucidated, comparative genomics and bioinformatics provide a strong foundation for a putative pathway. This technical guide has outlined this proposed pathway, highlighted the key enzymatic players, and provided adaptable experimental protocols to facilitate further research in this area. The lack of quantitative production data and specific regulatory information underscores the need for further investigation to unlock the full potential of this compound and its analogs for therapeutic applications. Future work involving gene knockouts, heterologous expression, and in vitro characterization of the biosynthetic enzymes will be crucial for a definitive understanding of this important biosynthetic pathway.

References

Cinerubin A: A Technical Overview of its Molecular Properties and Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinerubin A is an anthracycline antibiotic with emerging interest in the field of oncology. This technical guide provides a comprehensive overview of its molecular characteristics, proposed mechanisms of action, and relevant experimental protocols for its investigation. The information is intended to support further research and development of this compound as a potential therapeutic agent.

Molecular Profile

This compound is a glycosylated polyketide belonging to the anthracycline family of natural products. Its chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₄₂H₅₃NO₁₆[1]
Molecular Weight 827.87 g/mol [1]
CAS Number 34044-10-5[1]
Class Anthracycline Antibiotic
Biological Activity Antibacterial, Antifungal, Antiparasitic, Anticancer[1]

Mechanism of Action and Signaling Pathways

As an anthracycline, the primary mechanism of action of this compound is believed to be similar to other members of its class, such as doxorubicin and daunorubicin. This involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription.

The inhibition of topoisomerase II by this compound is thought to stabilize the enzyme-DNA cleavage complex. This leads to the accumulation of double-strand breaks in the DNA. The resulting DNA damage triggers a cellular response, activating signaling pathways that lead to cell cycle arrest and apoptosis.

A key pathway initiated by DNA double-strand breaks is the ATM/Chk2 signaling cascade. ATM (Ataxia Telangiectasia Mutated) kinase is activated in response to DNA damage and, in turn, phosphorylates and activates the checkpoint kinase Chk2. This cascade can lead to cell cycle arrest, primarily at the G2/M phase, allowing time for DNA repair. If the damage is too severe, these pathways can trigger programmed cell death (apoptosis).

The tumor suppressor protein p53 also plays a crucial role in the cellular response to this compound-induced DNA damage. Activated p53 can halt the cell cycle and induce apoptosis by transcriptionally activating pro-apoptotic genes, such as BAX and PUMA. These proteins promote the release of cytochrome c from the mitochondria, initiating the caspase cascade that executes apoptosis.

Proposed Signaling Pathway of this compound in Cancer Cells cluster_0 Cellular Response to this compound Cinerubin_A This compound DNA_Intercalation DNA Intercalation Cinerubin_A->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Cinerubin_A->Topoisomerase_II_Inhibition DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage ATM_Activation ATM Activation DNA_Damage->ATM_Activation p53_Activation p53 Activation DNA_Damage->p53_Activation Cell_Cycle_Arrest G2/M Cell Cycle Arrest ATM_Activation->Cell_Cycle_Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Proposed signaling pathway of this compound.

Experimental Protocols

The following are generalized protocols for key experiments to assess the anticancer activity of this compound. These methodologies are based on standard assays used for anthracycline antibiotics.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, U251, NCI-H460)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound and a vehicle control.

  • Incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

Topoisomerase II Inhibition Assay

This assay assesses the ability of this compound to inhibit the activity of topoisomerase II.

Materials:

  • Supercoiled plasmid DNA

  • Human topoisomerase II enzyme

  • Reaction buffer

  • ATP

  • This compound

  • DNA loading dye

  • Agarose gel

  • Electrophoresis apparatus

  • DNA staining agent (e.g., ethidium bromide)

  • Gel imaging system

Procedure:

  • Set up reaction tubes containing supercoiled plasmid DNA, reaction buffer, and ATP.

  • Add varying concentrations of this compound or a known topoisomerase II inhibitor (positive control) to the tubes.

  • Initiate the reaction by adding topoisomerase II enzyme.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding DNA loading dye containing a protein denaturant (e.g., SDS).

  • Resolve the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize it using a gel imaging system. Inhibition of topoisomerase II will result in the persistence of supercoiled DNA.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution.

Materials:

  • Cancer cell line

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., cold 70% ethanol)

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Treat cells with this compound or a vehicle control for a defined period.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Experimental Workflow for this compound Bioactivity Assessment cluster_1 In Vitro Analysis Start Start: this compound Compound Cell_Culture Cancer Cell Culture Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay IC50 Determine IC50 Cytotoxicity_Assay->IC50 Mechanism_Studies Mechanism of Action Studies IC50->Mechanism_Studies Topo_Assay Topoisomerase II Inhibition Assay Mechanism_Studies->Topo_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Studies->Apoptosis_Assay End End: In Vitro Characterization Topo_Assay->End Cell_Cycle_Analysis->End Apoptosis_Assay->End

Workflow for assessing this compound bioactivity.

Conclusion

This compound presents a promising scaffold for the development of novel anticancer agents. Its classification as an anthracycline suggests a well-established mechanism of action involving DNA damage and the induction of apoptosis. The experimental protocols outlined in this guide provide a framework for researchers to further investigate its therapeutic potential and elucidate the specific molecular pathways it modulates. Further studies are warranted to fully characterize the efficacy and safety profile of this compound in preclinical models.

References

Cinerubin A Analogues and Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinerubin A, a member of the anthracycline class of antibiotics, has garnered interest for its potential as an anticancer agent. This technical guide provides a comprehensive overview of this compound analogues and derivatives, focusing on their synthesis, biological activities, and mechanisms of action. This document synthesizes available data to serve as a resource for researchers and professionals in the field of drug discovery and development. While specific data on a wide range of this compound analogues is limited, this guide supplements the available information with data from closely related anthracyclines to provide a broader context for structure-activity relationships and future research directions.

Introduction to this compound and Anthracyclines

Cinerubins are a subgroup of anthracycline antibiotics produced by various Streptomyces species. Like other anthracyclines, such as the well-known chemotherapeutic agents doxorubicin and daunorubicin, cinerubins possess a tetracyclic aglycone core linked to one or more sugar moieties. The structural complexity and dense stereochemistry of these molecules have made them challenging synthetic targets, yet their potent biological activity continues to drive research into new analogues with improved efficacy and reduced toxicity.

The general mechanism of action for anthracyclines is multifactorial and includes:

  • DNA Intercalation: The planar aromatic core of the molecule inserts between DNA base pairs, disrupting DNA replication and transcription.[1][2]

  • Topoisomerase II Inhibition: Anthracyclines can stabilize the covalent complex between DNA and topoisomerase II, an enzyme essential for resolving DNA topological stress. This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis.[1][2][3]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species that can damage cellular components, including DNA, proteins, and lipids.[1][4]

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and other anthracyclines is a complex endeavor, typically involving the synthesis of the aglycone and the sugar moieties separately, followed by a glycosylation reaction.

General Synthetic Strategies:

  • Aglycone Synthesis: The tetracyclic core of anthracyclines can be constructed through various methods, including Friedel-Crafts reactions, Diels-Alder cycloadditions, and other multi-step sequences.

  • Sugar Moiety Synthesis: The deoxysugars found in anthracyclines are often synthesized from more common monosaccharides through a series of protecting group manipulations, deoxygenations, and aminations.

  • Glycosylation: The coupling of the aglycone and the sugar is a critical step. Common methods involve the use of glycosyl halides, thioglycosides, or glycosyl trichloroacetimidates as donors, activated by a suitable promoter. For instance, a general process for preparing anthracycline glycosides involves reacting the aglycone with a protected sugar halide in an inert solvent in the presence of a silver salt and a dehydrating agent.[3] Subsequent deprotection of the sugar and aglycone hydroxyl and amino groups yields the final product.

Biological Activity of Cinerubin Analogues and Derivatives

The biological activity of cinerubins and their analogues is primarily focused on their anticancer and, to a lesser extent, antibacterial properties.

Anticancer Activity

Limited publicly available data exists for a wide range of purified this compound analogues. However, studies on Cinerubin B and crude extracts containing cinerubins have demonstrated potent cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Cinerubin B and Related Compounds

Compound/ExtractCell LineCancer TypeIC50/TGIReference Compound (Doxorubicin) IC50
Purified Cinerubin BL1210Murine Leukemia15 nM~13 nM
Streptomyces sp. CMAA 1527 Crude Extract (contains Cinerubin B)MCF-7Breast Adenocarcinoma< 0.25 µg/mL (TGI)~1.2 µM
Streptomyces sp. CMAA 1527 Crude Extract (contains Cinerubin B)U251Human Glioblastoma3.05 µg/mL (TGI)~0.2 µM
Streptomyces sp. CMAA 1527 Crude Extract (contains Cinerubin B)NCI-H460Human Lung Carcinoma0.57 µg/mL (TGI)~13 nM
Streptomyces sp. CMAA 1527 Crude Extract (contains Cinerubin B)786-0Kidney CancerNot specifiedNot specified
Azido-deoxygalactoside of Daunorubicin (analogue)HeLaCervical Cancer27.1 - 74.6 µMNot specified
Azido-deoxygalactoside of Daunorubicin (analogue)MDA-MB-231Breast Cancer27.1 - 74.6 µMNot specified
Azido-deoxygalactoside of Daunorubicin (analogue)MCF-7Breast Cancer27.1 - 74.6 µMNot specified

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. TGI (Total Growth Inhibition) is the concentration that causes complete inhibition of cell proliferation. These values are not directly comparable but provide an indication of potency. The data for the crude extract does not represent the activity of purified Cinerubin B.[5][6]

Experimental Protocols

General Protocol for the Synthesis of Anthracycline Glycosides

This protocol provides a general framework for the glycosylation step in the synthesis of anthracycline analogues.[3]

Materials:

  • Anthracycline aglycone (e.g., daunomycinone)

  • Protected glycosyl donor (e.g., 2-azido glucosyl or galactosyl donors)

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Promoter (e.g., silver trifluoromethanesulfonate, trimethylsilyl trifluoromethanesulfonate (TMSOTf), HgO/HgBr2)

  • Molecular sieves (4 Å)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Dissolve the anthracycline aglycone in the anhydrous solvent under an inert atmosphere.

  • Add activated molecular sieves to the solution to ensure anhydrous conditions.

  • Add the protected glycosyl donor to the reaction mixture.

  • Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -78 °C).

  • Add the promoter to the reaction mixture.

  • Stir the reaction at the appropriate temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction (e.g., with saturated sodium bicarbonate solution).

  • Warm the reaction mixture to room temperature and dilute with the reaction solvent.

  • Filter the mixture through celite to remove solid residues.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected anthracycline glycoside.

  • Perform deprotection of the protecting groups on the sugar and aglycone to obtain the final anthracycline analogue.

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

The SRB assay is a colorimetric method used to determine cytotoxicity by measuring cellular protein content.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (this compound analogues/derivatives)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4 °C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.

  • Air Drying: Allow the plates to air dry completely.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at a wavelength of 510-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values for each compound.

Signaling Pathways and Mechanism of Action

The cytotoxic effects of cinerubins and other anthracyclines are mediated by complex signaling pathways, primarily those involved in the DNA damage response, cell cycle regulation, and apoptosis.

G cluster_drug This compound Analogue cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects cluster_downstream_pathways Downstream Pathways Cinerubin Cinerubin DNA DNA Cinerubin->DNA Intercalation TopoisomeraseII TopoisomeraseII Cinerubin->TopoisomeraseII Inhibition RedoxCycling RedoxCycling Cinerubin->RedoxCycling Induction DNA_Damage DNA_Damage DNA->DNA_Damage TopoisomeraseII->DNA_Damage ROS_Generation ROS_Generation RedoxCycling->ROS_Generation DDR_Pathway DNA Damage Response Pathway DNA_Damage->DDR_Pathway ROS_Generation->DDR_Pathway Apoptosis_Pathway Apoptotic Pathway DDR_Pathway->Apoptosis_Pathway CellCycle_Arrest Cell Cycle Arrest DDR_Pathway->CellCycle_Arrest

G Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate overnight Cell_Seeding->Incubation1 Compound_Treatment Treat with this compound analogues Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 Cell_Fixation Fix cells with 10% TCA Incubation2->Cell_Fixation Washing1 Wash with water Cell_Fixation->Washing1 Staining Stain with 0.4% SRB Washing1->Staining Washing2 Wash with 1% acetic acid Staining->Washing2 Drying Air dry plates Washing2->Drying Solubilization Solubilize dye with 10mM Tris base Drying->Solubilization Read_Absorbance Read absorbance at 510-570 nm Solubilization->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Future Directions and Conclusion

This compound and its analogues represent a promising area for the development of new anticancer agents. The core anthracycline scaffold provides a validated starting point for medicinal chemistry efforts. Future research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to establish a more comprehensive structure-activity relationship. Key areas for exploration include:

  • Modification of the Sugar Moieties: Altering the sugar residues can impact the compound's DNA binding affinity, cellular uptake, and interaction with efflux pumps, potentially overcoming drug resistance.

  • Derivatization of the Aglycone: Modifications to the tetracyclic core can influence the compound's redox potential and its ability to intercalate into DNA.

  • Conjugation to Targeting Ligands: Attaching this compound analogues to molecules that specifically recognize cancer cells could enhance their therapeutic index.

References

Methodological & Application

Application Notes and Protocols for Cinerubin A in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinerubin A is an anthracycline antibiotic with potent anti-tumor properties. As a member of this class of chemotherapeutic agents, its mechanism of action primarily involves the disruption of DNA and RNA synthesis, ultimately leading to programmed cell death, or apoptosis, in cancer cells. These application notes provide a comprehensive guide for the preparation and use of this compound in a research setting, with a focus on in vitro cell culture applications. Detailed protocols for stock solution preparation and a common cell viability assay are provided, along with a summary of its mechanism of action.

Physicochemical and Handling Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.

PropertyValueSource(s)
Molecular Formula C₄₂H₅₃NO₁₆[1]
Molecular Weight 827.87 g/mol [1]
Appearance Red-colored solid
Solubility Soluble in DMSO, dichloromethane, ethanol, methanol
Storage (Powder) Store at -20°C for up to 4 years
Storage (Stock Solution in DMSO) -20°C for up to 1 month; -80°C for up to 1 year

Note on Handling: this compound is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a designated chemical fume hood.

Mechanism of Action: Induction of Apoptosis

This compound, like other anthracyclines, exerts its cytotoxic effects through a multi-faceted mechanism that culminates in the induction of apoptosis. The primary modes of action include:

  • DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, leading to cell cycle arrest and the initiation of apoptotic pathways.

  • Topoisomerase II Inhibition: The compound can also interfere with the function of topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. Inhibition of this enzyme leads to DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of ROS. Elevated ROS levels induce oxidative stress, which can damage cellular components, including DNA, proteins, and lipids, and trigger apoptotic signaling.

The induction of apoptosis by this compound can proceed through two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

Anthracycline_Apoptosis_Pathway General Signaling Pathway of Anthracycline-Induced Apoptosis CinerubinA This compound DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition CinerubinA->DNA_Intercalation ROS_Generation Reactive Oxygen Species (ROS) Generation CinerubinA->ROS_Generation Death_Receptor Death Receptors (e.g., Fas) CinerubinA->Death_Receptor p53 p53 Activation DNA_Intercalation->p53 Mitochondria Mitochondria ROS_Generation->Mitochondria ROS_Generation->p53 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptor->DISC Bax_Bcl2 Increased Bax/Bcl-2 Ratio p53->Bax_Bcl2 Bax_Bcl2->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common starting concentration for in vitro cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes or amber vials

  • Analytical balance

  • Vortex mixer

  • Calibrated pipettes and sterile filter tips

Procedure:

  • Calculation of Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound using the following formula:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 827.87 g/mol × 1000 mg/g = 8.28 mg

  • Weighing: In a chemical fume hood, carefully weigh approximately 8.28 mg of this compound powder into a sterile, tared microcentrifuge tube or amber vial. Record the exact weight.

  • Dissolution: Add the appropriate volume of sterile DMSO to the weighed this compound powder to achieve a final concentration of 10 mM. For an exact weight of 8.28 mg, add 1 mL of DMSO.

  • Mixing: Securely cap the tube and vortex the solution until the this compound is completely dissolved. The solution should be clear and red. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

  • Aliquoting and Storage: To prevent repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protecting microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. This protocol provides a general workflow for evaluating the cytotoxic effects of this compound on a chosen cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the assay.

    • Important: Ensure the final concentration of DMSO in the wells is less than 0.5% to avoid solvent-induced toxicity. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Also include wells with medium only as a blank control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is set to 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).

MTT_Assay_Workflow Experimental Workflow for MTT Cell Viability Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Prepare_Dilutions Prepare Serial Dilutions of this compound Incubate_Overnight->Prepare_Dilutions Treat_Cells Treat Cells with This compound Prepare_Dilutions->Treat_Cells Incubate_Treatment Incubate for Treatment Period Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data and Determine IC₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: MTT assay experimental workflow.

References

Application Notes and Protocols for Determining Cell Viability with Cinerubin A using an MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinerubin A is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their efficacy in treating a variety of cancers. These compounds primarily exert their cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme critical for DNA replication and repair. This action leads to the induction of DNA double-strand breaks, ultimately triggering apoptotic cell death.[1][2][3] The assessment of cell viability and cytotoxicity is a cornerstone of pre-clinical drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to quantify the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

This document provides a detailed protocol for utilizing the MTT assay to evaluate the in vitro efficacy of this compound on cancer cell lines. It also includes a summary of available quantitative data for a closely related compound, Cinerubin B, and diagrams illustrating the experimental workflow and the putative signaling pathway of this compound.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[5] This reduction only occurs in viable cells with intact mitochondrial function. The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[6] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Data Presentation

Due to the limited availability of public data specifically for this compound, the following table summarizes the cytotoxic activity of its close analog, Cinerubin B, and the widely used anthracycline, Doxorubicin, for comparative purposes. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

CompoundCell LineCancer TypeIC50 Value
Cinerubin B L1210Murine Leukemia15 nM[7]
Doxorubicin Saos-2OsteosarcomaApoptosis induced at 48h[8]
Doxorubicin HL-60Human LeukemiaApoptosis induced after 7h[9]

Note: The data for Cinerubin B is presented as a proxy due to the structural similarity with this compound. Researchers should determine the specific IC50 of this compound for their cell line of interest.

Experimental Protocols

Materials and Reagents
  • This compound

  • Selected cancer cell line(s) (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol for MTT Assay with this compound
  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Incubation:

    • After the treatment period, carefully aspirate the medium containing this compound.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C and 5% CO2, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Seed Cells in 96-well Plate treatment_prep 2. Prepare this compound Dilutions cell_treatment 3. Treat Cells with this compound treatment_prep->cell_treatment mtt_addition 4. Add MTT Reagent cell_treatment->mtt_addition solubilization 5. Solubilize Formazan Crystals mtt_addition->solubilization read_absorbance 6. Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis 7. Calculate % Viability and IC50 read_absorbance->data_analysis

Caption: Workflow for assessing cell viability with this compound using the MTT assay.

Putative Signaling Pathway of this compound-Induced Apoptosis

CinerubinA_Pathway cluster_drug_action This compound Action cluster_cellular_response Cellular Response cluster_apoptosis Apoptosis Cascade CinerubinA This compound DNA_Intercalation DNA Intercalation CinerubinA->DNA_Intercalation TopoisomeraseII Topoisomerase II Inhibition CinerubinA->TopoisomeraseII DNA_Breaks DNA Double-Strand Breaks DNA_Intercalation->DNA_Breaks TopoisomeraseII->DNA_Breaks p53_activation p53 Activation DNA_Breaks->p53_activation Bax_upregulation Bax Upregulation p53_activation->Bax_upregulation Mitochondria Mitochondrial Membrane Permeabilization Bax_upregulation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Cinerubin A-Induced Apoptosis: Detection by Annexin V Staining and Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinerubin A is an anthracycline antibiotic that has demonstrated potential as an anticancer agent.[1] A key mechanism by which many chemotherapeutic agents, including anthracyclines, exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[2] This application note provides a detailed protocol for the quantitative assessment of this compound-induced apoptosis using the Annexin V-FITC apoptosis detection assay followed by flow cytometry.

The Annexin V assay is a widely used method for detecting early-stage apoptosis. In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[3] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[3] Propidium iodide (PI), a fluorescent nucleic acid intercalating agent, is used as a viability stain. PI is excluded from live cells and early apoptotic cells with intact membranes, but it can penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation.[4][5]

Principle of the Assay

This protocol utilizes a dual-staining method with FITC-conjugated Annexin V and propidium iodide (PI) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Healthy cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population is typically small in apoptosis studies).

Data Presentation

The following table summarizes hypothetical data from an experiment where a human cancer cell line (e.g., HeLa) was treated with varying concentrations of this compound for 24 hours.

This compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
0.185.6 ± 3.410.1 ± 1.24.3 ± 0.8
0.560.3 ± 4.525.8 ± 2.313.9 ± 1.9
1.035.1 ± 3.940.2 ± 3.124.7 ± 2.5
5.010.7 ± 2.835.5 ± 4.253.8 ± 5.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents

  • This compound

  • Human cancer cell line (e.g., HeLa, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

  • Microcentrifuge

  • Cell culture incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Experimental Procedure

  • Cell Seeding:

    • For adherent cells, seed 1-2 x 10^5 cells per well in a 6-well plate.

    • For suspension cells, seed 2-3 x 10^5 cells per mL in a culture flask.

    • Incubate for 24 hours to allow for cell attachment (for adherent cells) and recovery.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM).

    • Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the cells for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Adherent cells:

      • Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.

      • Wash the adherent cells once with PBS.

      • Add trypsin-EDTA to detach the cells.

      • Combine the trypsinized cells with the collected culture medium.

    • Suspension cells:

      • Transfer the cell suspension to a centrifuge tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes between washes.[4]

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[6]

    • Add 5 µL of Annexin V-FITC to the cell suspension.[6]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7][8]

    • Add 5 µL of Propidium Iodide.

    • Add 400 µL of 1X Binding Buffer to each tube.[7]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[7]

    • Set up compensation controls using unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualizations

experimental_workflow Experimental Workflow for this compound Apoptosis Assay cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_harvesting Cell Harvesting & Staining cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells in 6-well Plates incubation_24h Incubate for 24h cell_seeding->incubation_24h treatment Treat with this compound (0, 0.1, 0.5, 1.0, 5.0 µM) incubation_24h->treatment incubation_treatment Incubate for 24h treatment->incubation_treatment harvest Harvest Cells incubation_treatment->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain flow_cytometry Flow Cytometry Analysis stain->flow_cytometry data_analysis Data Analysis (Quantify Apoptotic Cells) flow_cytometry->data_analysis

Caption: this compound Apoptosis Assay Workflow.

apoptosis_pathway Annexin V Detection of Apoptosis cluster_cell_states Cellular States cluster_staining Staining Profile healthy Healthy Cell (PS on inner membrane) early_apoptosis Early Apoptosis (PS translocated to outer membrane) healthy->early_apoptosis Apoptotic Stimulus healthy_stain Annexin V- PI- healthy->healthy_stain late_apoptosis Late Apoptosis / Necrosis (Membrane compromised) early_apoptosis->late_apoptosis Progression early_apoptosis_stain Annexin V+ PI- early_apoptosis->early_apoptosis_stain late_apoptosis_stain Annexin V+ PI+ late_apoptosis->late_apoptosis_stain cinerubin_a This compound cinerubin_a->healthy Induces Apoptosis

Caption: Principle of Annexin V Apoptosis Detection.

References

Cinerubin A Administration for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the administration of Cinerubin A in animal models is limited in publicly available literature. The following application notes and protocols are therefore based on established methodologies for the broader class of anthracycline antibiotics, such as Doxorubicin. Researchers should consider these as a starting point and conduct dose-finding and toxicity studies to establish the optimal administration parameters for this compound.

Introduction

This compound is an anthracycline antibiotic produced by various Streptomyces species[1]. Like other anthracyclines, it is expected to exhibit antitumor activity by intercalating with DNA and inhibiting topoisomerase II, leading to cell cycle arrest and apoptosis[2]. Animal studies are crucial for evaluating the efficacy, pharmacokinetics, and toxicity profile of this compound. This document provides a comprehensive guide to the administration of this compound in preclinical animal models, primarily focusing on mice and rats.

Data Presentation: Administration of Anthracyclines in Rodent Models

The following tables summarize common administration routes and dosage ranges for anthracyclines, like Doxorubicin, in mouse and rat models. These can be used as a reference for designing initial studies with this compound.

Table 1: Intravenous (IV) Administration of Anthracyclines in Mice

ParameterDescriptionReference
Vehicle 0.9% Saline[3]
Dosage Range 1 - 10 mg/kg[3]
Frequency Once weekly for 4-5 weeks[3]
Animal Model C57BL/6N mice[4]
Purpose Efficacy and cardiotoxicity studies[3][4]

Table 2: Intraperitoneal (IP) Administration of Anthracyclines in Mice

ParameterDescriptionReference
Vehicle 0.9% Saline[5][6]
Dosage Range 3 - 15 mg/kg[4][6][7]
Frequency Every other day for two weeks, or once weekly for 3-5 weeks[4][8]
Animal Model C57BL/6N, CF-1 mice[4][6]
Purpose Efficacy, cardiotoxicity, and survival studies[4][6][7]

Table 3: Administration of Anthracyclines in Rat Models

ParameterDescriptionReference
Route Intravenous (IV) or Intraperitoneal (IP)[9]
Vehicle 0.9% Saline
Dosage Range 1 - 5 mg/kg
Frequency Weekly or bi-weekly
Animal Model Sprague-Dawley, Wistar rats[10]
Purpose Cardiotoxicity and pharmacokinetic studies[9][10]

Experimental Protocols

Preparation of this compound for Injection
  • Reconstitution: Aseptically reconstitute lyophilized this compound powder with sterile 0.9% saline to a desired stock concentration (e.g., 1-2 mg/mL).

  • Dilution: On the day of administration, dilute the stock solution with sterile 0.9% saline to the final target concentration based on the individual animal's body weight.[5]

  • Storage: Store the stock solution protected from light at 2-8°C for a limited duration, as stability studies for this compound may not be available. It is recommended to prepare fresh dilutions for each injection.

Intravenous (IV) Administration Protocol (Mouse)

This route ensures rapid and complete bioavailability. The tail vein is the most common site for IV injections in mice.

  • Animal Restraint: Properly restrain the mouse, for example, using a commercial restraint device.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: Using a 27-30 gauge needle, carefully insert the needle into one of the lateral tail veins. Administer the this compound solution slowly over 1-2 minutes.

  • Post-injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any immediate adverse reactions.

Intraperitoneal (IP) Administration Protocol (Mouse)

IP injection is a common and relatively simple method for systemic drug delivery.[5]

  • Animal Restraint: Manually restrain the mouse by securing the scruff of the neck and the base of the tail.

  • Injection Site: Position the mouse so that the head is tilted downwards. The injection should be made into the lower right or left abdominal quadrant to avoid the cecum, bladder, and other vital organs.[11]

  • Injection: Use a 25-27 gauge needle to penetrate the abdominal wall at a 30-40° angle.[11] Aspirate briefly to ensure no fluid or blood is drawn, indicating correct placement within the peritoneal cavity. Inject the this compound solution.

  • Post-injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Visualization of Pathways and Workflows

Signaling Pathway of Anthracycline-Induced Cardiotoxicity

The cardiotoxicity of anthracyclines is a major dose-limiting factor.[2] The proposed mechanism involves the generation of reactive oxygen species (ROS) and interference with topoisomerase IIβ in cardiomyocytes.

Anthracycline_Cardiotoxicity Anthracycline Anthracycline (e.g., this compound) Mitochondria Mitochondria Anthracycline->Mitochondria Redox Cycling Top2b Topoisomerase IIβ Anthracycline->Top2b Inhibition ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis Cardiomyocyte Apoptosis ROS->Apoptosis DNA_Damage DNA Double-Strand Breaks Top2b->DNA_Damage DNA_Damage->Apoptosis Cardiotoxicity Cardiotoxicity Apoptosis->Cardiotoxicity

Figure 1. Simplified signaling pathway of anthracycline-induced cardiotoxicity.

Experimental Workflow for In Vivo Antitumor Efficacy Study

A typical workflow for assessing the antitumor efficacy of this compound in a xenograft mouse model is outlined below.

Antitumor_Efficacy_Workflow start Start tumor_cell_culture Tumor Cell Culture start->tumor_cell_culture tumor_implantation Tumor Cell Implantation (Subcutaneous/Orthotopic) tumor_cell_culture->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Animal Randomization (Treatment vs. Control) tumor_growth->randomization treatment This compound Administration (IV or IP) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring Repeated Dosing endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Data Analysis euthanasia->analysis end End analysis->end

Figure 2. Experimental workflow for an in vivo antitumor efficacy study.

Logical Relationship for Dose-Finding Study

A dose-escalation study is essential to determine the maximum tolerated dose (MTD) of this compound.

Dose_Finding_Logic start_dose Start with Low Dose Cohort assess_toxicity Assess Toxicity (e.g., Body Weight Loss, Clinical Signs) start_dose->assess_toxicity decision Toxicity Acceptable? assess_toxicity->decision escalate_dose Escalate to Higher Dose Cohort decision->escalate_dose Yes define_mtd Define Maximum Tolerated Dose (MTD) decision->define_mtd No escalate_dose->assess_toxicity

Figure 3. Logical workflow for a dose-finding study to determine the MTD.

References

Application Note: Quantitative Analysis of Cinerubin A by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-032

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note presents a detailed protocol for the quantitative analysis of Cinerubin A, an anthracycline antibiotic, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis detection. While a specific validated method for this compound is not widely published, this protocol is adapted from established and validated methods for structurally similar anthracyclines such as doxorubicin and daunorubicin. The provided methodology covers sample preparation, chromatographic conditions, and method validation parameters. This guide is intended to serve as a comprehensive starting point for researchers to develop and validate a robust HPLC method for the quantification of this compound in various sample matrices.

Introduction

This compound is an anthracycline antibiotic with potential anticancer properties. As with other anthracyclines, accurate and precise quantification is crucial for research, drug development, and quality control purposes. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.[1][2][3] This application note outlines a reverse-phase HPLC method that can be adapted and validated for the reliable quantification of this compound. The method is based on the chromatographic principles applied to other well-known anthracyclines.[4][5]

Experimental

2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • HPLC vials.

  • Syringe filters (0.22 µm or 0.45 µm).

  • This compound reference standard.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid, ammonium acetate, or other suitable mobile phase modifiers.

2.2. Chromatographic Conditions

The following chromatographic conditions are a recommended starting point and should be optimized for the specific application and HPLC system.

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Program Time (min) | %B0 | 3010 | 8012 | 8012.1 | 3015 | 30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)

2.3. Preparation of Standard and Sample Solutions

2.3.1. Standard Stock Solution (e.g., 100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Quantitatively transfer to a 100 mL volumetric flask and dilute to volume with the same solvent.

  • This stock solution should be stored protected from light and at a low temperature.

2.3.2. Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 0.1 - 50 µg/mL).

2.3.3. Sample Preparation

The sample preparation procedure will depend on the sample matrix. A general procedure for a solid sample is provided below. For biological samples, a more complex extraction, such as solid-phase extraction (SPE), may be necessary.[4][6]

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Dissolve the sample in a suitable solvent and sonicate if necessary to ensure complete dissolution.

  • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[7]

Method Validation (Exemplar Data)

The following tables provide an example of the type of data that should be generated during method validation. These values are based on typical performance characteristics of HPLC methods for other anthracyclines and must be experimentally determined for this compound.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates > 20008500
%RSD of Peak Area ≤ 2.0% (for n=6)0.8%
%RSD of Retention Time ≤ 1.0% (for n=6)0.3%

Table 2: Method Validation Parameters

ParameterTypical Performance
Linearity (r²) > 0.999
Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
Specificity No interference from blank or placebo at the retention time of this compound.

Experimental Workflow and Diagrams

4.1. Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Preparation hplc_analysis HPLC Analysis standard_prep->hplc_analysis sample_prep Sample Preparation sample_prep->hplc_analysis peak_integration Peak Integration hplc_analysis->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

4.2. Logical Relationship of Method Validation

The relationship between different aspects of method validation is crucial for ensuring a reliable analytical method.

validation_relationship cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_robustness Robustness Accuracy Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Specificity Specificity Specificity->Accuracy Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

The proposed HPLC method provides a robust framework for the quantitative determination of this compound. The detailed protocol for sample preparation, chromatographic separation, and method validation will enable researchers to establish a reliable analytical method. It is imperative that this method is fully validated in the user's laboratory and for the specific sample matrix to ensure accurate and precise results. Further optimization of the chromatographic conditions may be required to achieve optimal separation from any potential impurities or degradation products.

References

Troubleshooting & Optimization

Cinerubin A solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Cinerubin A in aqueous solutions. This compound, an anthracycline antibiotic, often presents solubility challenges that can impact experimental outcomes. This guide offers practical solutions and detailed protocols to address these issues.

Disclaimer: Publicly available information on the quantitative solubility of this compound is limited. Much of the data and protocols provided are extrapolated from studies on the closely related Cinerubin B and other structurally similar anthracyclines, such as doxorubicin.[1] Researchers should use this information as a guideline and perform empirical tests to determine the optimal conditions for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving this compound for my experiments. What are the common reasons for its poor aqueous solubility?

A1: Poor aqueous solubility is a known challenge for many anthracycline compounds like this compound.[1] Several factors contribute to this:

  • Intrinsic Molecular Properties: The complex, multi-ring structure of this compound makes it inherently hydrophobic and difficult to dissolve in water-based solutions.[1]

  • pH of the Solution: this compound contains ionizable groups, and its solubility is highly dependent on the pH of the solvent.[1] As an anthracycline, it is generally more soluble in slightly acidic conditions (e.g., pH 4-6) where its amine functions are protonated.[1]

  • Aggregation: Anthracycline molecules can self-associate to form aggregates in solution. This process reduces the effective concentration of the dissolved drug and can lead to precipitation.[1]

  • Solvent Choice: Using a suboptimal solvent can lead to poor solubility. Direct dissolution in aqueous buffers is often unsuccessful.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution of this compound.[2][3][4] It is also soluble in other organic solvents like ethanol, methanol, and dichloromethane.[5][6] For cell-based assays, a stock solution in sterile DMSO is standard practice.[2][5]

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A3: This phenomenon, often called "crashing out," is common when a concentrated organic stock solution is diluted into an aqueous medium.[1] Here are several strategies to mitigate this:

  • Slow, Dropwise Addition: Add the DMSO stock solution to the aqueous medium very slowly, drop-by-drop, while vigorously vortexing or stirring the medium.[1][5] This gradual change in solvent polarity can help prevent rapid precipitation.[1]

  • Lower Final Concentration: The concentration of this compound in the final aqueous solution may be exceeding its solubility limit. Try working with a lower final concentration.

  • Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation.[2][5]

  • Use of Co-solvents (for in vivo studies): For animal studies, a co-solvent system may be necessary. Formulations including DMSO, PEG 400, and saline are often used to improve the solubility of hydrophobic compounds.[1]

Q4: How should I store my this compound solutions?

A4:

  • Powder: The solid powder form of this compound is stable for at least three years when stored at -20°C.[2]

  • Stock Solution in DMSO: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C or -80°C, protected from light.[2][5] In solvent, this compound is reported to be stable for at least one year at -80°C.[2][7]

  • Working Solutions: Always prepare fresh working solutions by diluting the stock solution immediately before use.[5]

Troubleshooting Guide

Issue: Precipitate Observed in Solution

If you observe a precipitate at any stage of your experiment, consult the following troubleshooting workflow.

G Start Precipitate Observed Check_Stock Is the stock solution clear? Start->Check_Stock Troubleshoot_Stock Troubleshoot Stock Solution: - Use fresh, anhydrous DMSO. - Gently warm (to 37°C) or sonicate. - Ensure complete initial dissolution. Check_Stock->Troubleshoot_Stock No Check_Dilution Did precipitation occur upon dilution into aqueous buffer? Check_Stock->Check_Dilution Yes Troubleshoot_Stock->Check_Stock Troubleshoot_Dilution Troubleshoot Dilution Technique: - Add stock dropwise to buffer with vigorous mixing. - Prepare an intermediate dilution step. Check_Dilution->Troubleshoot_Dilution Yes End Solution Clear Check_Dilution->End No Check_Concentration Is the final concentration too high? Troubleshoot_Dilution->Check_Concentration Lower_Concentration Reduce the final working concentration. Check_Concentration->Lower_Concentration Yes Check_Buffer Is the buffer composition/pH appropriate? Check_Concentration->Check_Buffer No Lower_Concentration->Check_Buffer Adjust_Buffer Adjust Buffer: - Use a slightly acidic pH (e.g., 4-6). - For in vivo, consider co-solvents (e.g., PEG 400). Check_Buffer->Adjust_Buffer No Check_Buffer->End Yes Adjust_Buffer->End

Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: Approximate Solubility of Doxorubicin HCl in Common Solvents [1]

Solvent SystemApproximate Solubility (mg/mL)Notes
Water~10Solubility is pH-dependent.
Saline (0.9% NaCl)~10Ionic strength can influence solubility.
DMSO>50Common solvent for stock solutions.
Ethanol~1Less soluble than in DMSO.

Table 2: Example Co-Solvent Formulations for In Vivo Studies (based on Doxorubicin) [1]

FormulationApproximate Solubility (mg/mL)Notes
5% DMSO, 40% PEG 400, 55% Saline1 - 5A common starting formulation for hydrophobic compounds.[1]
10% Cremophor® EL, 90% Saline0.5 - 2Cremophor can cause hypersensitivity and should be used with caution.[1]
5% Tween® 80, 95% Saline0.5 - 2Tween 80 is a frequently used and generally well-tolerated surfactant.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution for use in in vitro cell culture experiments.[2]

Materials:

  • This compound HCl (solid powder, MW: 827.87 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • (Optional) Syringe filter, 0.22 µm

Procedure:

  • Weighing: Accurately weigh the required amount of this compound HCl powder. To prepare 1 mL of a 10 mM stock solution, you will need 8.28 mg.

  • Dissolution: Add the appropriate volume of room temperature DMSO to the powder to achieve a final concentration of 10 mM.

  • Vortexing: Vortex the solution thoroughly until the this compound HCl is completely dissolved. The solution should be clear and red.

  • Sterilization (Optional): If required, sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles.[2] Store the aliquots at -20°C or -80°C, protected from light.[2]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution into a complete cell culture medium.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Application Stock 10 mM this compound in DMSO Thaw Thaw stock aliquot at RT Stock->Thaw Dilute Perform serial dilutions in complete cell culture medium Thaw->Dilute Vortex Add stock dropwise to medium while vortexing Dilute->Vortex Final Final working solution (DMSO < 0.5%) Vortex->Final Apply Add to cell cultures Final->Apply

Experimental workflow for preparing this compound working solutions.

Procedure:

  • Thaw Stock Solution: Remove a single aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.[2]

  • Dilution: Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Important Note on Dilution Technique: To prevent precipitation, add the this compound stock solution dropwise into the culture medium while gently vortexing or swirling.[1][5]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the medium is below 0.5% to avoid cytotoxicity.[2][5] Remember to include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Application: Add the freshly prepared working solutions to your cell cultures and incubate for the desired duration.[2]

This compound Mechanism of Action

This compound is a member of the anthracycline class of antibiotics. The primary mechanism of action for these compounds involves a multi-faceted attack on cancer cells.

G Cinerubin This compound Membrane Cell Membrane ROS Generation of Reactive Oxygen Species (ROS) Cinerubin->ROS DNA Nuclear DNA Intercalation DNA Intercalation DNA->Intercalation Topoisomerase Topoisomerase II Inhibition DNA->Topoisomerase Replication_Block Inhibition of DNA Replication & Transcription Intercalation->Replication_Block Strand_Breaks DNA Strand Breaks Topoisomerase->Strand_Breaks Damage Oxidative Damage to Cellular Components ROS->Damage Apoptosis Apoptosis Replication_Block->Apoptosis Strand_Breaks->Apoptosis Damage->Apoptosis

General mechanism of action for anthracyclines like this compound.

References

How to prevent Cinerubin A precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Cinerubin A" is limited in publicly available scientific literature. It is highly probable that this is a specific variant or a synonym for Cinerubin B , a known anthracycline antibiotic.[1][][3] This guide is based on the properties of Cinerubin B and general principles for handling similar compounds in cell culture.[4][5] All recommendations should be optimized for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating when I add it to my cell culture medium. What are the common causes?

A1: Precipitation of this compound in culture media is a common issue and can be attributed to several factors:

  • Poor Aqueous Solubility: this compound, like other anthracyclines, has a complex, multi-ring structure that makes it inherently hydrophobic and difficult to dissolve in aqueous solutions like culture media.[5]

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous culture medium can cause the compound to "crash out" or precipitate. This is often referred to as solvent shock.

  • pH of the Medium: The solubility of this compound is likely pH-dependent due to its chemical structure. Standard culture media have a physiological pH (around 7.4), which may not be optimal for keeping the compound in solution.[5]

  • High Concentration: The final concentration of this compound in the culture medium might be exceeding its solubility limit.

  • Interactions with Media Components: Components in the culture medium, such as salts and proteins in fetal bovine serum (FBS), can potentially interact with this compound and reduce its solubility.

Q2: What is the recommended solvent for making a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[3][4] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Q3: How can I prevent precipitation when diluting my this compound stock solution into the culture medium?

A3: To prevent precipitation during dilution, consider the following strategies:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of medium, perform serial dilutions.[7] You can first dilute the stock into a small volume of serum-containing medium. The serum proteins can help to stabilize the compound and prevent precipitation.[7]

  • Slow Addition and Mixing: Add the this compound stock solution drop-by-drop to the culture medium while gently vortexing or swirling.[5] This gradual introduction can help prevent solvent shock.

  • Pre-warming the Medium: Having the culture medium at 37°C can sometimes improve the solubility of the compound.

  • Control DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[6]

Q4: Can I adjust the pH of my culture medium to improve this compound solubility?

A4: While adjusting the pH might improve solubility, it is generally not recommended as it can significantly impact cell health and growth.[8] Anthracyclines are often more soluble in slightly acidic conditions.[5] If you must attempt this, do so with extreme caution and include appropriate pH controls in your experiment to assess the impact on your cells.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon addition to medium Solvent shockAdd the DMSO stock solution slowly to the medium while vortexing. Perform a stepwise dilution by first mixing the stock with a small volume of serum-containing medium.[5][7]
Precipitation after a short time in culture Exceeding solubility limitLower the final concentration of this compound in the culture medium.
Cloudy or turbid medium after adding this compound Incomplete dissolution of the stock solutionEnsure your this compound stock solution in DMSO is completely dissolved before use. Gentle warming or brief sonication of the stock solution can sometimes help, but be cautious of potential compound degradation.
Inconsistent experimental results Precipitation leading to inaccurate dosingVisually inspect the culture wells for any signs of precipitation before and during the experiment. Prepare fresh dilutions for each experiment.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear.[6]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C.[6]

Preparation of Working Solutions in Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (with serum) at 37°C

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in complete culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM solution.

  • Final Dilution: Perform serial dilutions from the intermediate or stock solution into pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.[6]

  • Application to Cells: Add the prepared working solutions to your cell cultures. Gently swirl the plates to ensure even distribution.

Visualizing Experimental Workflows

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO to 10 mM weigh->add_dmso vortex Vortex until Dissolved add_dmso->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw For each experiment dilute Serially Dilute Stock into Medium thaw->dilute prewarm Pre-warm Culture Medium (37°C) prewarm->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Workflow for preparing this compound solutions.

G start Precipitation Observed? cause1 Solvent Shock start->cause1 cause2 Concentration Too High start->cause2 cause3 Poor Aqueous Solubility start->cause3 solution1 Slow, Dropwise Addition with Vortexing cause1->solution1 solution2 Stepwise Dilution (e.g., in serum) cause1->solution2 solution3 Lower Final Concentration cause2->solution3 solution4 Use DMSO Stock (keep final DMSO < 0.5%) cause3->solution4

Caption: Troubleshooting logic for this compound precipitation.

References

Cinerubin A stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of Cinerubin A for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound for long-term use?

For long-term storage, it is recommended to store this compound as a solid at -20°C. Cinerubin B, a closely related compound, is reported to be stable for at least 4 years under these conditions.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solid compound or stock solutions into single-use vials.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Q3: How stable is this compound in aqueous solutions and cell culture media?

The stability of anthracyclines in aqueous solutions is often dependent on the pH of the solution.[2] For instance, some anthracyclines exhibit greater stability in slightly acidic to neutral conditions. In cell culture media, which is typically buffered around pH 7.2-7.4, the stability of this compound may be limited. It is best practice to prepare working solutions in media immediately before use. Anthracyclines can also interact with components in cell culture media, which may affect their stability.

Q4: Is this compound sensitive to light?

Yes, anthracyclines as a class of compounds are known to be sensitive to light.[3] Exposure to light, especially UV light, can lead to photodegradation. Therefore, it is crucial to protect this compound, both in solid form and in solution, from light by using amber-colored vials or by wrapping containers with aluminum foil.

Troubleshooting Guide

Problem: I am observing a loss of this compound activity in my experiments.

  • Possible Cause 1: Improper Storage. this compound may have degraded due to incorrect storage conditions. Ensure that the compound is stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles of stock solutions.

  • Possible Cause 2: Instability in Solution. this compound may be degrading in your experimental solutions, especially if they are aqueous and have been stored for an extended period. Prepare fresh working solutions for each experiment.

  • Possible Cause 3: Adsorption to Labware. Anthracyclines can adsorb to the surfaces of containers, which can lead to a decrease in the effective concentration.[4] Consider using low-adsorption labware.

  • Possible Cause 4: Photodegradation. If experiments are conducted under bright light for extended periods, photodegradation may occur. Minimize light exposure during sample preparation and incubation.

Problem: I see a change in the color of my this compound solution.

  • Possible Cause: Degradation. A color change in the solution may indicate that this compound has degraded. This can be caused by exposure to light, inappropriate pH, or prolonged storage in solution. It is recommended to discard the solution and prepare a fresh one.

Stability Data

Specific quantitative stability data for this compound is limited in publicly available literature. The following table summarizes stability data for the closely related Cinerubin B and other anthracyclines to provide general guidance.

Compound/ClassConditionSolvent/MediumStability
Cinerubin B-20°C (Solid)-≥ 4 years[1]
Doxorubicin, Epirubicin, Daunorubicin4°C, protected from light5% Glucose or 0.9% NaClSatisfactory for 7 days[5]
Daunorubicin, Aclacinomycin AAmbient Temperature5% Dextrose, 0.9% NaCl, Lactated Ringer's> 90% of original concentration for > 48 hours[2]
DoxorubicinAmbient Temperature5% Dextrose, 0.9% NaCl> 90% of original concentration for > 48 hours[2]
EpirubicinRoom TemperatureAlkaline solutionHighly unstable[6]
Epirubicin80°CAcidic solutionUnstable[6]
EpirubicinRoom TemperatureOxidizing conditionsUnstable[6]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol provides a general method for determining the stability of this compound in a specific buffer or cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC-grade solvent for stock solution (e.g., DMSO)

  • Buffer or cell culture medium of interest

  • HPLC system with a UV-Vis or fluorescence detector

  • C18 reverse-phase HPLC column

  • HPLC-grade mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

Methodology:

  • Sample Preparation:

    • Prepare a concentrated stock solution of this compound in the chosen organic solvent.

    • Dilute the stock solution to the desired final concentration in the buffer or cell culture medium to be tested.

    • Divide the solution into several aliquots in appropriate vials.

  • Incubation:

    • Store the aliquots under different conditions to be tested (e.g., different temperatures, light exposure).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one aliquot from each condition for analysis.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject a standard solution of freshly prepared this compound to determine its retention time and peak area.

    • Inject the samples from the different time points and conditions.

    • Monitor the chromatogram at the wavelength of maximum absorbance for this compound.

  • Data Analysis:

    • Measure the peak area of this compound in each sample.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining this compound against time to determine its stability under each condition.

Visualizations

Factors Affecting this compound Stability

The following diagram illustrates the key factors that can influence the stability of this compound.

Cinerubin_A This compound Stability Degradation Degradation Products Cinerubin_A->Degradation leads to Temperature Temperature Temperature->Cinerubin_A pH pH pH->Cinerubin_A Light Light Exposure Light->Cinerubin_A Solvent Solvent/Medium Solvent->Cinerubin_A

Caption: Key factors influencing the stability of this compound.

Experimental Workflow for Stability Assessment

The diagram below outlines the general workflow for assessing the stability of this compound.

start Prepare this compound Solution incubate Incubate under Test Conditions (Temp, Light, pH) start->incubate sample Collect Aliquots at Time Points incubate->sample analyze Analyze by HPLC sample->analyze end Determine Degradation Rate analyze->end

Caption: Workflow for this compound stability testing.

References

Cinerubin A light sensitivity during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinerubin A. The information provided is intended to address common issues encountered during experimental procedures, with a particular focus on the compound's light sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a glycosylated anthracycline antibiotic.[1] Like other anthracyclines, its primary anticancer mechanism involves the disruption of DNA replication and transcription in cancer cells.[2][3] This is achieved through two main processes:

  • DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA-dependent processes.[2][3]

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for DNA replication. This leads to DNA double-strand breaks, which trigger cell cycle arrest and programmed cell death (apoptosis).[2][3]

Q2: Is this compound light-sensitive?

Yes, this compound is expected to be light-sensitive. While specific photostability data for this compound is limited, its close analog, Cinerubin B, and the broader class of anthracycline antibiotics are known to be susceptible to degradation upon exposure to light.[4] It is crucial to protect this compound solutions from light during storage and all experimental procedures to ensure its stability and activity.

Q3: How should I store and handle this compound?

To ensure the stability and integrity of this compound, follow these storage and handling guidelines:

  • Storage: Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

  • Solution Handling: Prepare and handle all solutions containing this compound in a dark room or under dim light. Use amber-colored vials or wrap containers with aluminum foil to prevent light exposure. When possible, work in a biosafety cabinet with the sash lowered to minimize light exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection, when handling this compound, as it is a potent cytotoxic agent.

Q4: What are the expected changes in the UV-Vis absorbance spectrum of this compound upon light exposure?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected cytotoxicity in cell-based assays. Degradation of this compound due to light exposure. • Prepare fresh this compound solutions for each experiment, ensuring they are protected from light at all times. • Use amber-colored microplates or wrap standard plates in foil during incubation steps. • Minimize the time cells treated with this compound are exposed to light, for instance, during microscopic examination.
Incorrect concentration of this compound solution. • Verify the initial concentration of your stock solution using spectrophotometry, ensuring the measurement is taken quickly to minimize light exposure. • Perform a serial dilution series to determine the optimal concentration for your specific cell line and experimental conditions.
Variability in fluorescence microscopy results. Photobleaching of this compound. • Reduce the exposure time and intensity of the excitation light source. • Use an anti-fade mounting medium if fixing cells. • Acquire images promptly after staining.
Cellular stress or death due to prolonged light exposure during imaging. • Use a live-cell imaging system with environmental control to maintain cell health. • Limit the duration of time-lapse imaging experiments.
Unexpected peaks or changes in HPLC analysis. Formation of degradation products. • Ensure all solvents and buffers used for HPLC are degassed and of high purity. • Protect samples from light from the point of collection through to injection. • If degradation is suspected, compare the chromatogram of a freshly prepared standard with the experimental sample.

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Stock Solution

  • Work in a darkened environment: Perform all steps under minimal light conditions.

  • Equilibrate to room temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation.

  • Reconstitution: Reconstitute the powder in a suitable solvent (e.g., DMSO) to a desired stock concentration (e.g., 10 mM).

  • Aliquot and store: Aliquot the stock solution into small, single-use amber-colored vials to avoid repeated freeze-thaw cycles and light exposure.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of this compound Photostability by UV-Vis Spectroscopy

  • Prepare this compound solution: Dilute the stock solution to a working concentration (e.g., 10 µM) in a suitable buffer (e.g., PBS) in an amber-colored tube.

  • Initial Absorbance: Immediately measure the initial absorbance spectrum of the solution from 200 to 800 nm using a UV-Vis spectrophotometer.

  • Light Exposure: Expose the solution to a controlled light source (e.g., a fluorescent lamp at a defined distance and duration). Cover a control sample in aluminum foil and keep it under the same conditions.

  • Measure Absorbance Over Time: At various time points, take aliquots from both the exposed and control samples and measure their absorbance spectra.

  • Data Analysis: Compare the changes in the absorbance spectra over time, particularly at the characteristic maximum absorbance wavelength of the anthracycline chromophore (around 490 nm for Cinerubin B).[1]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound, as an anthracycline, induces apoptosis primarily through the DNA damage response pathway.

CinerubinA_Apoptosis_Pathway CinerubinA This compound DNA_Intercalation DNA Intercalation CinerubinA->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition CinerubinA->TopoII_Inhibition DNA_DSB DNA Double-Strand Breaks DNA_Intercalation->DNA_DSB TopoII_Inhibition->DNA_DSB ATM_ATR ATM/ATR Activation DNA_DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 activates Caspase9->Apoptosome Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Assessing this compound Light Sensitivity

This workflow outlines the steps to quantify the impact of light exposure on this compound's cytotoxic activity.

Light_Sensitivity_Workflow cluster_prep Sample Preparation cluster_treatment Cell Treatment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Dilute_Light Dilute in Media (Light Exposed) Prep_Stock->Dilute_Light Dilute_Dark Dilute in Media (Dark Control) Prep_Stock->Dilute_Dark Treat_Light Treat Cells with Light-Exposed Drug Dilute_Light->Treat_Light Treat_Dark Treat Cells with Dark Control Drug Dilute_Dark->Treat_Dark Seed_Cells Seed Cells in 96-well Plates Seed_Cells->Treat_Light Seed_Cells->Treat_Dark Incubate Incubate for 48h Treat_Light->Incubate Treat_Dark->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Analyze_Data Analyze and Compare IC50 Values Viability_Assay->Analyze_Data

Caption: Workflow for evaluating this compound photostability in cell culture.

References

Technical Support Center: Optimizing Cinerubin Concentration for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific experimental data for Cinerubin A, this technical support center provides information and guidance based on the closely related compound, Cinerubin B. This compound and B belong to the same class of anthracycline antibiotics and share a similar core structure, suggesting that their biological activities and experimental considerations may be comparable. Researchers should use this information as a starting point and optimize protocols specifically for this compound in their experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Cinerubins in cancer cells?

A1: Cinerubins, like other anthracycline antibiotics, are believed to exert their anticancer effects through a multi-faceted approach.[1] The primary mechanisms include:

  • DNA Intercalation: The planar aromatic structure of the molecule inserts itself between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.[2]

  • Topoisomerase II Inhibition: Cinerubins can inhibit the enzyme topoisomerase II, which is crucial for relieving DNA torsional strain during replication. This inhibition leads to DNA double-strand breaks and subsequently, apoptosis (programmed cell death).[2]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can lead to the production of ROS, which causes damage to cellular components like DNA, proteins, and lipids, contributing to cytotoxicity.[2]

Q2: What is a typical effective concentration range for Cinerubin B in cancer cell lines?

A2: The effective concentration of Cinerubin B is highly dependent on the specific cancer cell line being tested.[3] Reported half-maximal inhibitory concentration (IC50) values vary, with some studies indicating potent activity in the nanomolar to low micromolar range.[3][4] It is essential to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your specific cell line.[3]

Q3: How should I prepare and store Cinerubin stock solutions?

A3: Cinerubin B is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[5] To prepare working solutions, the stock solution is serially diluted in a complete cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced toxicity.[5] Stock solutions should be stored at -20°C or -80°C to maintain stability.[5]

Q4: How long should I incubate cancer cells with Cinerubin?

A4: Incubation times for cytotoxicity assays with anthracyclines like Cinerubin typically range from 24 to 72 hours.[3] Since these compounds interfere with DNA replication and transcription, a longer incubation period (e.g., 48 or 72 hours) may be necessary to observe significant effects on cell viability.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells in a cytotoxicity assay. Uneven cell seeding or "edge effect" in the microplate.Ensure a homogenous single-cell suspension before and during plating. Allow the plate to sit at room temperature for 20-30 minutes before incubation to allow for even cell settling.[6]
Precipitate forms in the culture medium after adding Cinerubin. Poor solubility of the compound at the working concentration.Ensure the final concentration of the organic solvent (e.g., DMSO) is below 0.5%. Try adding the Cinerubin stock solution dropwise to the medium while vortexing to improve mixing. If precipitation persists, consider using a different solvent or a lower working concentration.[3]
No significant cytotoxic effect is observed at expected concentrations. The cell line may be resistant to Cinerubin. The compound may have degraded.Verify the viability of your cell line and the accuracy of your cell counting method. Test a fresh dilution of Cinerubin from a properly stored stock solution. Consider investigating mechanisms of drug resistance, such as the overexpression of efflux pumps like P-glycoprotein.[3]
Negative control wells (no drug) show poor cell viability. Problems with cell health or culture conditions.Ensure the incubator has the correct temperature (37°C) and CO2 levels (typically 5%). Check that the culture medium is not expired and has been supplemented correctly. Avoid over-confluency and harsh cell handling during subculturing.[6]

Data Presentation

Table 1: Reported IC50 Values for Cinerubin B in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
L1210Murine Leukemia15[4]
L1210 (RNA Synthesis Inhibition)Murine Leukemia48[4]

Note: This table presents limited available data for Cinerubin B. Extensive dose-response studies are recommended for each specific cancer cell line of interest.

Experimental Protocols

Protocol 1: Preparation of Cinerubin Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Accurately weigh the required amount of Cinerubin powder.

    • Dissolve the powder in an appropriate volume of sterile, cell culture-grade DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution until the compound is completely dissolved.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[5]

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration in the medium is below 0.5%.[5]

Protocol 2: Cell Viability (IC50 Determination) Assay using MTT
  • Cell Seeding:

    • Culture the desired cancer cell line in the appropriate medium.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[6]

  • Cell Treatment:

    • The next day, remove the medium and add fresh medium containing various concentrations of Cinerubin. Include a vehicle control (medium with the same concentration of DMSO as the highest Cinerubin concentration) and a no-treatment control.

    • Incubate the plates for 24, 48, or 72 hours.[3]

  • MTT Assay:

    • After the incubation period, add MTT reagent to each well and incubate for a further 2-4 hours.

    • Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[3]

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results to generate a dose-response curve and determine the IC50 value.[6]

Mandatory Visualizations

G cluster_0 This compound/B Action cluster_1 Cellular Effects Cinerubin This compound/B DNA_Intercalation DNA Intercalation Cinerubin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Cinerubin->Topoisomerase_II ROS ROS Generation Cinerubin->ROS Replication_Transcription_Block Replication & Transcription Block DNA_Intercalation->Replication_Transcription_Block DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Replication_Transcription_Block->Apoptosis Replication_Transcription_Block->Cell_Cycle_Arrest

Caption: Generalized signaling pathway for this compound/B in cancer cells.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation treat_cells Treat cells with this compound/B concentrations overnight_incubation->treat_cells incubation_period Incubate for 24-72 hours treat_cells->incubation_period mtt_assay Perform MTT assay incubation_period->mtt_assay read_absorbance Read absorbance mtt_assay->read_absorbance data_analysis Analyze data and determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining the IC50 of this compound/B.

References

Technical Support Center: Cinerubin A Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of Cinerubin A, with a specific focus on resolving peak tailing to ensure accurate quantification and robust method performance.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for my this compound analyte?

Peak tailing in HPLC is an asymmetry where the latter half of the peak is broader than the front half. For a compound like this compound, an anthracycline with basic functional groups, this is a common issue. The primary causes can be categorized as either chemical or physical.

Chemical Causes:

  • Secondary Silanol Interactions: This is the most frequent cause for basic compounds like this compound.[1][2][3] Residual, un-capped silanol groups (Si-OH) on the surface of silica-based columns can become ionized (Si-O⁻) at mid-range pH values.[4][5] The positively charged groups on the this compound molecule can then interact with these ionized silanols through a secondary ion-exchange mechanism, causing a portion of the analyte to be retained longer and result in a tailing peak.[1][6]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the molecule can exist in both ionized and non-ionized forms, leading to peak distortion.[7]

  • Metal Contamination: Trace metals like iron or aluminum in the silica matrix or from system components can create highly acidic sites that interact strongly with analytes, causing tailing.[2][8]

Physical and System Causes:

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase and lead to distorted peaks.[1][8][9]

  • Column Degradation: The formation of a void at the column inlet, contamination, or a partially blocked inlet frit can disrupt the sample path and cause peak distortion that often affects all peaks in the chromatogram.[1][6][10]

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing, or poorly made connections between the injector, column, and detector, can cause band broadening and peak tailing.[7][8][9] This is often more pronounced for early-eluting peaks.[9]

Q2: How can I determine if secondary silanol interactions are the cause of my peak tailing?

If only the this compound peak (or other basic compounds in your sample) is tailing while neutral compounds have a good shape, secondary silanol interactions are the likely culprit.[9] The most effective diagnostic test is to modify the mobile phase pH. Lowering the pH to 3.0 or below protonates the silanol groups, neutralizing their negative charge and minimizing the secondary ionic interactions.[6][9] If the peak shape improves significantly at a lower pH, this confirms that silanol interactions are the root cause.

The following diagram illustrates the unwanted interaction between a basic analyte and an ionized silanol group on the stationary phase.

Diagram 1. Mechanism of secondary silanol interaction.
Q3: What are the best strategies to eliminate peak tailing caused by silanol interactions?

Several effective strategies can be employed to mitigate these secondary interactions and improve peak symmetry.

  • Optimize Mobile Phase pH: Lower the mobile phase pH to ≤ 3 using an acid additive like formic acid or trifluoroacetic acid (TFA).[2][9] This protonates the silanol groups, preventing them from interacting with basic analytes.[6]

  • Increase Buffer Concentration: Using a buffer (e.g., phosphate or formate) and increasing its concentration (e.g., from 10 mM to 25 mM) can help maintain a consistent pH and increase the ionic strength of the mobile phase.[3][9] This can mask the residual silanol sites.[1]

  • Use a Competitor Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can neutralize active silanol sites.[2][11] However, be aware that this can shorten column lifetime.[11]

  • Select a Modern, End-Capped Column: Use a high-purity, Type B silica column that has been "end-capped."[1][6] End-capping treats the silica surface to chemically convert most of the residual silanol groups into less polar groups, significantly reducing sites for secondary interactions.[6][9]

The table below summarizes the expected effect of adjusting mobile phase pH on the peak shape of a basic compound like this compound.

Mobile Phase pHBuffer ConcentrationExpected Asymmetry Factor (As)Peak Shape Description
7.010 mM> 2.0Severe Tailing
5.010 mM1.5 - 2.0Moderate Tailing
3.010 mM1.2 - 1.5Minor Tailing
< 3.020 mM Formate Buffer1.0 - 1.2Symmetrical / Near-Symmetrical
Asymmetry Factor (As) is calculated at 10% of the peak height. A value of 1.0 is a perfectly symmetrical Gaussian peak.[10]
Q4: My peak tailing issue persists. Could the problem be related to my sample or the overall system?

Yes, if optimizing the mobile phase and column chemistry does not resolve the issue, the problem may lie with your sample or the physical setup of your HPLC system.

  • Check for Column Overload: To diagnose mass overload, dilute your sample 10-fold and re-inject it.[12] If the peak shape improves and becomes more symmetrical, your original sample was too concentrated.[1][8] To check for volume overload, reduce the injection volume.[9]

  • Verify Sample Solvent: The sample should ideally be dissolved in the mobile phase or a solvent weaker than the mobile phase.[8] Dissolving the sample in a much stronger solvent can cause peak distortion.[13]

  • Investigate System Physical Issues: If all peaks in your chromatogram are tailing, this often points to a physical problem.[9]

    • Column Frit Blockage: Debris from samples or pump seals can clog the inlet frit of the column.[10] Try back-flushing the column (disconnected from the detector) to dislodge particulates.[6]

    • Extra-Column Volume: Check all tubing and connections for dead volume. Ensure fittings are properly seated and use tubing with a narrow internal diameter (e.g., 0.005").[7][9]

    • Column Void: A void can form at the head of the column due to pressure shocks or pH instability.[9] If a void is suspected, the column may need to be replaced.[6]

Experimental Protocols

Protocol 1: Systematic Troubleshooting for Peak Tailing

This protocol provides a logical workflow to diagnose and resolve peak tailing.

  • Initial Assessment & Observation:

    • Quantify the peak tailing using the Asymmetry Factor (As) or Tailing Factor (TF).

    • Observe if the tailing affects only the this compound peak or all peaks. If all peaks are affected, proceed to Step 5.

  • Diagnose Chemical Interactions (Mobile Phase):

    • Prepare a new mobile phase with a pH of 2.5-3.0 using 0.1% formic acid or an appropriate buffer (e.g., 20 mM potassium phosphate, pH adjusted).

    • Equilibrate the column with at least 10 column volumes of the new mobile phase.

    • Inject the sample. If peak shape improves, the primary issue is silanol interaction. Fine-tune the pH and buffer concentration for optimal results.

  • Diagnose Sample Overload:

    • If Step 2 does not resolve the issue, prepare a 1:10 dilution of your sample in the mobile phase.

    • Inject the diluted sample. If the peak shape becomes symmetrical, the issue is mass overload. Adjust the sample concentration accordingly.

    • If peak shape is still poor, try reducing the injection volume by 50%.

  • Evaluate Column Health:

    • If a guard column is installed, remove it and perform an injection. If the peak shape improves, replace the guard column.

    • If no guard column is used, substitute the analytical column with a new, equivalent column. If this resolves the tailing, the original column has degraded and should be replaced.[1]

  • Inspect for System Physical Issues (for universal peak tailing):

    • Check for Blockages: Disconnect the column from the detector and reverse the flow direction. Flush with a strong solvent to waste at a low flow rate to clear any frit blockage.[6]

    • Minimize Extra-Column Volume: Inspect all fittings between the injector and detector. Ensure they are properly tightened and that the tubing length and diameter are minimized.

The following flowchart visualizes this systematic troubleshooting process.

G start Peak Tailing Observed q1 Does tailing affect ALL peaks or just basic peaks? start->q1 check_hardware Check Physical System (Go to Protocol Step 5) q1->check_hardware All Peaks check_chemical Suspect Chemical Interactions or Sample Overload q1->check_chemical Basic Peaks Only all_peaks Universal Tailing basic_peaks Selective Tailing q2 Action: Lower Mobile Phase pH to <3 Did peak shape improve? check_chemical->q2 solve_silanol Problem: Silanol Interaction Solution: Optimize pH, use buffer, or use end-capped column. q2->solve_silanol Yes check_overload Action: Dilute sample 10x or reduce injection volume. Did peak shape improve? q2->check_overload No yes_silanol Yes no_silanol No solve_overload Problem: Column Overload Solution: Reduce sample concentration or injection volume. check_overload->solve_overload Yes check_column Problem: Column Degradation Action: Replace guard/analytical column. check_overload->check_column No yes_overload Yes no_overload No

References

Technical Support Center: Cinerubin A In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing Cinerubin A in vitro, with a focus on minimizing off-target effects to ensure data accuracy and reproducibility. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to relevant cellular pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of this compound?

A1: this compound, like other anthracycline antibiotics, primarily exerts its cytotoxic effects through the inhibition of DNA topoisomerase IIα.[1] This enzyme is crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase IIα-DNA cleavage complex, this compound induces double-strand breaks in DNA, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis in rapidly proliferating cancer cells.[1]

Q2: What are the known off-target effects of this compound?

A2: The most significant off-target effect of this compound and other anthracyclines is cardiotoxicity. This is primarily attributed to two mechanisms:

  • Inhibition of Topoisomerase IIβ: Unlike the alpha isoform which is more prevalent in cancer cells, topoisomerase IIβ is constitutively expressed in quiescent cells, including cardiomyocytes. Its inhibition leads to DNA damage and apoptosis in these non-cancerous cells.[2][3]

  • Generation of Reactive Oxygen Species (ROS): this compound can undergo redox cycling, leading to the production of superoxide radicals and other ROS.[4] This induces oxidative stress, damages cellular components like lipids, proteins, and DNA, and activates stress-related signaling pathways, ultimately contributing to cellular damage, particularly in mitochondria-rich cardiomyocytes.[4][5][6]

Q3: How can I minimize this compound off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable in vitro data. Key strategies include:

  • Dose Optimization: Conduct a thorough dose-response analysis to identify the lowest concentration of this compound that elicits the desired on-target effect.

  • Use of Appropriate Controls: Always include both positive (e.g., Doxorubicin) and negative (vehicle) controls. For off-target effect assessment, use a relevant non-cancerous cell line, such as a cardiomyocyte cell line.

  • Antioxidant Co-treatment: To investigate the role of ROS-mediated off-target effects, consider co-treating cells with an antioxidant like N-acetylcysteine (NAC).[4]

  • Selective Inhibitors: If investigating specific signaling pathways, use well-characterized inhibitors for those pathways as controls.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High cytotoxicity in non-cancerous control cells Off-target effects due to high concentration or ROS production.Perform a dose-response curve to determine the optimal concentration. Co-treat with an antioxidant (e.g., N-acetylcysteine) to assess the contribution of oxidative stress.[4]
Inconsistent IC50 values between experiments Cell passage number and health, inconsistent cell seeding density, or compound degradation.Use cells from a consistent, low-passage number stock. Ensure a uniform single-cell suspension before and during plating. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.
Unexpected activation of stress signaling pathways (e.g., p38, JNK) Off-target effect mediated by ROS production.Measure ROS levels using fluorescent probes (e.g., DCFDA). Pre-treat with an antioxidant to see if it abrogates the pathway activation.[4]
Discrepancy between viability assays and apoptosis assays Cell-type specific differences in apoptosis pathways or the assay itself is being affected by the compound.Profile the expression of key apoptosis-related proteins in your cell lines. Use multiple, mechanistically different apoptosis assays (e.g., Annexin V staining, caspase activity assays) to confirm the mode of cell death.

Quantitative Data

Due to limited publicly available data for this compound, the following tables provide data for the closely related compound, Cinerubin B, and the well-characterized anthracycline, Doxorubicin, as a reference.

Table 1: In Vitro Potency of Cinerubin B and Doxorubicin in Cancer Cell Lines

Cell LineCancer TypeCinerubin B IC50 (nM)Doxorubicin IC50 (nM)
L1210Murine Leukemia15~13
NCI-H460Human Lung CarcinomaData Not Available~13
MCF-7Human Breast AdenocarcinomaData Not Available~1200
U251Human GlioblastomaData Not Available~200

Source: BenchChem, 2025[7]

Table 2: Comparative Cytotoxicity of Anthracyclines

CompoundTarget Cell TypeEndpointValue (µM)
DoxorubicinCardiomyocytesIC50~1-10
DoxorubicinVarious Cancer Cell LinesIC500.01 - 5

Note: Values are approximate and can vary based on the specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determination of IC50 Value using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the wells and add the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Off-Target Cytotoxicity in Cardiomyocytes
  • Cell Culture: Culture a cardiomyocyte cell line (e.g., AC16) or primary cardiomyocytes in the appropriate medium.

  • Treatment: Treat the cells with a range of this compound concentrations for 24-72 hours. Include a vehicle control and a positive control for cardiotoxicity, such as Doxorubicin.

  • Viability Assay: Perform a cell viability assay, such as the MTT or MTS assay, as described in Protocol 1.

  • Apoptosis Assay: To confirm the mechanism of cell death, perform an Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

  • Data Analysis: Compare the IC50 value in cardiomyocytes to that in the target cancer cell line to determine the therapeutic window.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Seeding and Treatment: Seed cells in a suitable plate or dish and treat with this compound at the desired concentration and time point. Include a positive control for ROS induction (e.g., H2O2).

  • Probe Loading: Wash the cells with PBS and then incubate with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA), according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

  • Data Analysis: Quantify the change in fluorescence intensity in treated cells relative to the untreated control. To confirm that the observed effects are ROS-dependent, perform a parallel experiment with an antioxidant pre-treatment.

Visualizations

On_Target_Pathway CinerubinA This compound TopoisomeraseIIa Topoisomerase IIα CinerubinA->TopoisomeraseIIa inhibits DNA DNA TopoisomeraseIIa->DNA acts on DSB Double-Strand Breaks TopoisomeraseIIa->DSB CellCycleArrest G2/M Cell Cycle Arrest DSB->CellCycleArrest leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis induces Off_Target_Pathway cluster_Cardiomyocyte Cardiomyocyte CinerubinA This compound TopoisomeraseIIb Topoisomerase IIβ CinerubinA->TopoisomeraseIIb inhibits ROS ROS Generation CinerubinA->ROS induces CardiomyocyteApoptosis Cardiomyocyte Apoptosis TopoisomeraseIIb->CardiomyocyteApoptosis leads to MitochondrialDysfunction Mitochondrial Dysfunction ROS->MitochondrialDysfunction causes StressKinases p38 MAPK / JNK Activation ROS->StressKinases activates MitochondrialDysfunction->CardiomyocyteApoptosis contributes to StressKinases->CardiomyocyteApoptosis promotes Experimental_Workflow Start Start: Hypothesis of Off-Target Effect DoseResponse 1. Dose-Response Curve (Cancer vs. Non-Cancerous Cells) Start->DoseResponse ROS_Measurement 2. Measure ROS Production DoseResponse->ROS_Measurement Antioxidant_Rescue 3. Antioxidant Rescue Experiment ROS_Measurement->Antioxidant_Rescue Pathway_Analysis 4. Analyze Stress Pathway Activation (Western Blot for p-p38, p-JNK) Antioxidant_Rescue->Pathway_Analysis Decision Is Off-Target Effect ROS-Dependent? Pathway_Analysis->Decision Conclusion_ROS Conclusion: Off-target effect is mediated by oxidative stress. Decision->Conclusion_ROS Yes Conclusion_Other Conclusion: Other off-target mechanisms are involved. Decision->Conclusion_Other No

References

Cinerubin A Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation products and identification of Cinerubin A. Given the limited publicly available data specific to this compound, this guide extrapolates information from the broader class of anthracycline antibiotics, including the closely related Cinerubin B and other well-studied compounds like epirubicin and doxorubicin.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its anthracycline structure, it is expected to be susceptible to degradation through hydrolysis and oxidation.[1] Anthracyclines can be sensitive to pH changes, light exposure, and oxidizing agents.[2][3]

Q2: What are the likely degradation products of this compound?

The exact degradation products of this compound have not been specifically reported. However, based on forced degradation studies of similar anthracyclines like epirubicin, potential degradation products could include:[1]

  • Hydrolytic degradation products: Cleavage of the glycosidic bond, leading to the separation of the sugar moiety from the aglycone. An acidic environment can facilitate this hydrolysis.[1]

  • Oxidative degradation products: Modification of the anthracycline ring system, such as the formation of hydroperoxides or desacetyl derivatives.[1]

Q3: How can I identify the degradation products of this compound in my experiments?

A combination of chromatographic and spectrometric techniques is recommended for the identification and characterization of this compound degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector can be used to separate the degradation products from the parent compound.[4][5] For structural elucidation, Mass Spectrometry (MS), particularly LC-MS, is a powerful tool to determine the molecular weight and fragmentation patterns of the unknown compounds.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for isolated degradation products.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
High variability in experimental results Degradation of this compound in solution.Prepare fresh stock solutions of this compound. Store aliquots at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.
Unexpected peaks in HPLC chromatogram Presence of degradation products or impurities.Conduct a forced degradation study to generate and identify potential degradation products. Use a stability-indicating HPLC method.
Loss of biological activity of this compound Degradation of the active compound.Check the storage conditions of your this compound stock. Assess the stability of this compound in your experimental medium under the specific conditions (pH, temperature, light exposure).
Precipitation of this compound in aqueous solutions Poor aqueous solubility.This compound, like other anthracyclines, may have limited aqueous solubility.[2] Consider using a co-solvent such as DMSO, but keep the final concentration low in cell-based assays to avoid toxicity. Adjusting the pH of the solution might also improve solubility.[2]

Experimental Protocols

Forced Degradation Study of this compound

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7]

Objective: To generate the likely degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Formic acid

  • HPLC system with a UV detector and a mass spectrometer (MS)

  • C18 reverse-phase HPLC column

Methodology:

  • Preparation of this compound solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to the this compound solution to a final concentration of 0.1 M. Incubate at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add NaOH to the this compound solution to a final concentration of 0.1 M. Keep at room temperature for a specified period.

    • Oxidation: Add H₂O₂ (e.g., 3%) to the this compound solution. Keep at room temperature and protect from light for a specified period.

    • Thermal Degradation: Incubate the solid this compound powder at an elevated temperature (e.g., 60°C) for a specified period.

    • Photodegradation: Expose the this compound solution to UV light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples.

    • Analyze the samples by a stability-indicating HPLC-UV method.

    • Characterize the resulting degradation products using LC-MS.[6]

Identification of Degradation Products by LC-MS

Objective: To identify and characterize the degradation products of this compound.

Instrumentation:

  • HPLC system coupled with a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • C18 reverse-phase HPLC column.

Methodology:

  • Chromatographic Separation:

    • Develop an HPLC method that separates this compound from its degradation products. A gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used for anthracyclines.[1]

  • Mass Spectrometric Analysis:

    • Acquire mass spectra for the parent compound and all separated degradation products.

    • Determine the accurate mass of each degradation product to propose a molecular formula.

    • Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can help in elucidating the structure of the degradation products.[5]

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Anthracyclines (Example)
Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation Pathway
Acid Hydrolysis0.1 M HCl80°C8 hoursCleavage of glycosidic bonds[1]
Base Hydrolysis0.1 M NaOHRoom Temp8 hoursRing modifications
Oxidation3% H₂O₂Room Temp24 hoursFormation of hydroperoxides, etc.[1]
ThermalSolid State50°C30 daysVarious degradation products
PhotolyticUV lightRoom Temp24 hoursPhotodegradation products

This table is based on general procedures for forced degradation studies of anthracyclines and should be optimized for this compound.[1]

Visualizations

Experimental_Workflow_for_Degradation_Product_Identification Cinerubin_A This compound Sample Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Cinerubin_A->Stress_Conditions Degraded_Sample Degraded Sample Mixture Stress_Conditions->Degraded_Sample HPLC HPLC Separation Degraded_Sample->HPLC LC_MS LC-MS Analysis HPLC->LC_MS Eluent Data_Analysis Data Analysis LC_MS->Data_Analysis Mass Spectra Identification Degradation Product Identification Data_Analysis->Identification Structural Elucidation

Caption: Workflow for the forced degradation and identification of this compound degradation products.

Logical_Relationship_Troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution Variability High Experimental Variability Degradation This compound Degradation Variability->Degradation is likely due to Fresh_Prep Prepare Fresh Solutions Degradation->Fresh_Prep can be mitigated by Proper_Storage Store Properly (-20°C/-80°C, light-protected) Degradation->Proper_Storage can be mitigated by Stability_Check Assess Stability in Experimental Medium Degradation->Stability_Check can be confirmed by

Caption: Troubleshooting logic for high experimental variability with this compound.

References

Technical Support Center: Overcoming Poor Cinerubin A Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor in vivo bioavailability of Cinerubin A. Due to the limited availability of specific data for this compound, this guide leverages information from the broader class of anthracycline antibiotics, such as doxorubicin, to provide foundational strategies and protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation is showing low efficacy in animal models. What are the potential reasons?

A1: Low in vivo efficacy of this compound can stem from several factors related to its poor bioavailability. The primary reasons are likely:

  • Poor Membrane Permeability: The molecular structure of anthracyclines can hinder their ability to efficiently cross biological membranes, such as the intestinal epithelium.

  • First-Pass Metabolism: If administered orally, this compound may be extensively metabolized in the liver before it reaches systemic circulation, significantly reducing the amount of active drug.[2]

  • P-glycoprotein (P-gp) Efflux: Anthracyclines are known substrates of P-glycoprotein, an efflux pump that actively transports drugs out of cells, thereby reducing intracellular concentration and therapeutic effect.

Q2: I am having trouble dissolving this compound for my in vivo experiments. What solvents are recommended?

A2: For in vivo administration, the choice of solvent is critical to ensure biocompatibility and avoid toxicity. Based on the known properties of anthracyclines, here are some recommendations:

  • Aqueous Solutions with pH Adjustment: For intravenous administration, attempting to dissolve this compound in a slightly acidic aqueous buffer (e.g., pH 4.0-6.0) may improve solubility.

  • Co-solvent Systems: If aqueous solubility is insufficient, a co-solvent system can be employed. A common approach for preclinical studies is to first dissolve the compound in a small amount of a biocompatible organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with an aqueous vehicle such as saline or a buffered solution. It is crucial to keep the final concentration of the organic solvent low (typically <5-10%) to minimize toxicity.

Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A3: Given the challenges with oral delivery of anthracyclines, several advanced formulation strategies can be explored:

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubility and absorption of lipophilic drugs.[3] They work by forming fine emulsions in the gastrointestinal tract, which increases the surface area for absorption.

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.[4][5] Common nanoparticle platforms for anthracyclines include:

    • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Liposomal formulations of doxorubicin are already in clinical use.[5]

    • Polymeric Nanoparticles: Made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)), these nanoparticles can provide controlled release and can be surface-modified for targeted delivery.[4]

Q4: How can I overcome P-glycoprotein (P-gp) mediated efflux of this compound?

A4: Overcoming P-gp efflux is a key strategy for improving the efficacy of many anticancer drugs, including anthracyclines. Here are some approaches:

  • Co-administration with P-gp Inhibitors: Using known P-gp inhibitors can block the efflux pump and increase the intracellular concentration of this compound. However, this can also lead to increased systemic toxicity.

  • Nanoparticle Formulations: Encapsulating this compound in nanoparticles can help bypass P-gp efflux.[5] The nanoparticles are often taken up by cells through endocytosis, a process that is not affected by P-gp.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
Precipitation of this compound upon dilution of DMSO stock with aqueous buffer. Poor aqueous solubility of this compound. The sudden change in solvent polarity causes the drug to crash out of solution.1. Decrease the initial concentration of this compound in the DMSO stock. 2. Add the DMSO stock to the aqueous buffer very slowly while vortexing vigorously. 3. Consider using a surfactant (e.g., Tween 80, Cremophor EL) in the aqueous buffer to improve solubility, but be mindful of potential in vivo toxicity.
High variability in plasma concentrations of this compound in animal studies. Poor and erratic oral absorption. This can be due to factors like inconsistent gastric emptying times and regional pH differences in the GI tract.1. Consider switching to intravenous administration for initial efficacy studies to establish a baseline. 2. If oral administration is necessary, explore advanced formulations like SEDDS or nanoparticles to improve absorption consistency.
Lack of tumor growth inhibition despite confirming in vitro cytotoxicity of this compound. Poor drug accumulation at the tumor site due to low bioavailability and rapid clearance.1. Implement a formulation strategy to improve systemic circulation time, such as PEGylation of nanoparticles. 2. Consider targeted drug delivery by functionalizing the delivery system (e.g., nanoparticles) with ligands that bind to receptors overexpressed on tumor cells.

Data Presentation: Pharmacokinetic Parameters of Anthracyclines (Analogous Compounds)

ParameterDoxorubicin (Conventional)Doxorubicin (Liposomal)Reference
Half-life (t½) ~20-48 hours (terminal)~55 hours[6]
Volume of Distribution (Vd) High (~700-1100 L/m²)Low (~4 L/m²)[6]
Clearance (CL) ~300-600 mL/min/m²~45 mL/min/m²[6]
Area Under the Curve (AUC) Dose-dependentSignificantly higher than conventional for the same dose[6]

Note: These values can vary significantly between species and individual subjects.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is adapted from methods used for other anthracyclines and should be optimized for this compound.

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM) or another suitable organic solvent

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or homogenizer

  • Centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in a minimal volume of DCM.

  • Emulsification: Add the organic phase dropwise to a larger volume of PVA solution while stirring at a high speed.

  • Sonication: Sonicate the resulting emulsion using a probe sonicator to reduce the droplet size. The sonication parameters (power and time) will need to be optimized.

  • Solvent Evaporation: Stir the nanoemulsion overnight at room temperature to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Washing and Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose).

Protocol 2: In Vivo Evaluation of this compound Formulations in a Murine Xenograft Model

Animal Model:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells (a cell line sensitive to this compound in vitro)

Methodology:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Treatment Groups: Randomize the mice into different treatment groups:

    • Vehicle control (the formulation without the drug)

    • Free this compound

    • This compound nanoparticle formulation

  • Drug Administration: Administer the treatments via the desired route (e.g., intravenous or oral) at a predetermined dosing schedule.

  • Efficacy Assessment: Continue to monitor tumor growth and body weight of the mice throughout the study.

  • Pharmacokinetic Study (Optional): At specific time points after the final dose, collect blood samples to determine the plasma concentration of this compound. This will allow for the calculation of pharmacokinetic parameters like AUC and Cmax.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies solubilization Solubility Screening formulation_prep Nanoparticle Preparation solubilization->formulation_prep Select Excipients characterization Physicochemical Characterization formulation_prep->characterization Analyze Size, Zeta Potential, Drug Load cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity Test Formulation cell_culture Cancer Cell Culture cell_culture->cytotoxicity cellular_uptake Cellular Uptake Studies cytotoxicity->cellular_uptake Confirm Activity animal_model Xenograft Tumor Model cellular_uptake->animal_model Select Lead Formulation treatment Treatment Administration animal_model->treatment efficacy Efficacy Assessment (Tumor Growth) treatment->efficacy pharmacokinetics Pharmacokinetic Analysis treatment->pharmacokinetics

Caption: Experimental workflow for developing and evaluating novel this compound formulations.

signaling_pathway cluster_cell Cancer Cell CinerubinA This compound DNA DNA CinerubinA->DNA Intercalation TopoisomeraseII Topoisomerase II CinerubinA->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) CinerubinA->ROS Apoptosis Apoptosis DNA->Apoptosis TopoisomeraseII->Apoptosis ROS->Apoptosis Induces

Caption: Proposed mechanism of action for this compound leading to apoptosis.

References

Validation & Comparative

A Comparative Analysis of Cinerubin A and Doxorubicin in Breast Cancer Cells: A Call for Further Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant knowledge gap in the direct comparison of Cinerubin A and the widely-used chemotherapeutic agent, Doxorubicin, specifically within the context of breast cancer. While Doxorubicin has been extensively studied, providing a wealth of data on its mechanisms and efficacy, research on this compound's activity in breast cancer cells is notably sparse. This guide synthesizes the current understanding of Doxorubicin's action and, by leveraging knowledge of the broader anthracycline class to which both compounds belong, provides a hypothetical framework for the potential mechanisms of this compound, underscoring the critical need for direct comparative studies.

Performance Overview and Quantitative Data

Doxorubicin is a cornerstone in the treatment of various cancers, including breast cancer. Its cytotoxic effects are well-documented across numerous breast cancer cell lines. In contrast, specific quantitative data for this compound's efficacy in these same cell lines is largely unavailable in peer-reviewed literature. One study has indicated that a crude extract containing the related compound Cinerubin B exhibited antiproliferative activity against the MCF-7 human breast adenocarcinoma cell line; however, the half-maximal inhibitory concentration (IC50) for the purified this compound or B in this cell line has not been reported.

For Doxorubicin, IC50 values vary depending on the specific breast cancer cell line and the experimental conditions. The table below summarizes representative IC50 values for Doxorubicin in various breast cancer cell lines, highlighting the absence of corresponding data for this compound.

Cell LineCancer TypeIC50 Value (Doxorubicin)IC50 Value (this compound)
MCF-7Human Breast Adenocarcinoma~1.2 µMData Not Available
MDA-MB-231Human Breast AdenocarcinomaData Not AvailableData Not Available
T47DHuman Breast Ductal CarcinomaData Not AvailableData Not Available
AMJ13Breast Cancer Cell LineData Not AvailableData Not Available

Note: IC50 values for Doxorubicin can vary significantly between studies due to differences in experimental protocols, such as exposure time and cell density.

Mechanisms of Action: Established vs. Inferred

Doxorubicin

Doxorubicin exerts its anticancer effects through a multi-faceted mechanism of action. The primary modes of action include:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, thereby obstructing the action of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to DNA double-strand breaks and the induction of apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The metabolic activation of Doxorubicin leads to the production of ROS, which can damage cellular components, including DNA, proteins, and lipids, ultimately contributing to cell death.

  • Induction of Apoptosis: Doxorubicin triggers the intrinsic apoptotic pathway, characterized by the activation of caspase cascades. This is often associated with changes in the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria.

  • Cell Cycle Arrest: Doxorubicin can induce cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from progressing through mitosis.

This compound (Inferred)

As an anthracycline, this compound is presumed to share a similar mechanism of action with Doxorubicin. It is likely that this compound also functions as a topoisomerase II inhibitor and induces apoptosis. However, without direct experimental evidence in breast cancer cells, the specifics of its activity, including its potency and any potential differences in its effects on cellular signaling pathways, remain speculative.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generally accepted signaling pathway for Doxorubicin-induced apoptosis and a typical experimental workflow for evaluating the cytotoxic effects of a compound. Given the lack of specific data for this compound, a generalized anthracycline mechanism is presented.

G cluster_0 Doxorubicin-Induced Apoptosis Pathway Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Damage DNA Damage DNA->Damage ROS->Damage Mito Mitochondrial Dysfunction ROS->Mito Bcl2 Bcl-2 Family (e.g., Bax/Bcl-2 ratio) Damage->Bcl2 CytC Cytochrome c Release Mito->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Doxorubicin-induced apoptosis signaling pathway.

G cluster_1 Experimental Workflow for Cytotoxicity Assessment Start Breast Cancer Cell Culture Treat Treatment with This compound or Doxorubicin Start->Treat MTT Cell Viability Assay (e.g., MTT) Treat->MTT Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Treat->Apoptosis WB Western Blot Analysis (e.g., Bcl-2, Caspases) Treat->WB Result Data Analysis & Comparison MTT->Result Apoptosis->Result WB->Result

Caption: A typical experimental workflow.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the efficacy of anticancer compounds. These protocols are generally applicable for a comparative study of this compound and Doxorubicin.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Doxorubicin. Include a vehicle-only control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining via Flow Cytometry)
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or Doxorubicin at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis for Apoptotic Proteins
  • Protein Extraction: Following treatment with this compound or Doxorubicin, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Future research should prioritize head-to-head studies of this compound and Doxorubicin in a panel of breast cancer cell lines. Such studies should aim to:

  • Determine the IC50 values of this compound.

  • Elucidate its specific effects on apoptosis and the cell cycle.

  • Investigate its impact on key signaling pathways.

Only through such rigorous investigation can the true potential of this compound as a therapeutic agent for breast cancer be understood and its comparative advantages or disadvantages to Doxorubicin be established.

Cinerubin A: A Comparative Efficacy Analysis Against Other Anthracyclines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cinerubin A's efficacy with that of other established anthracycline antibiotics, such as doxorubicin. The information presented is collated from publicly available scientific literature to support research and drug development initiatives. Due to the limited availability of direct comparative studies on purified this compound, this guide synthesizes data from studies on this compound and the closely related Cinerubin B, often within crude extracts, and contrasts it with the extensive data available for clinically used anthracyclines.

I. Performance Overview and Mechanism of Action

This compound belongs to the anthracycline class of antibiotics, which are well-regarded for their potent antineoplastic properties.[1] These compounds are secondary metabolites produced by Streptomyces species.[2] The primary mechanism of action for anthracyclines, including this compound, involves the disruption of DNA replication and repair in rapidly proliferating cancer cells.[1] This is achieved through several key processes:

  • DNA Intercalation: Anthracyclines insert themselves between the base pairs of the DNA double helix, distorting its structure and interfering with DNA and RNA synthesis.[3]

  • Topoisomerase II Inhibition: They act as topoisomerase II "poisons," stabilizing the enzyme-DNA complex. This leads to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptotic cell death.[3][4]

  • Generation of Reactive Oxygen Species (ROS): Through redox cycling, anthracyclines can generate free radicals that cause oxidative damage to cellular components like DNA, proteins, and lipids, contributing to their cytotoxic effects.[3][4]

While these mechanisms are common across the anthracycline class, subtle structural differences between analogues can influence their potency, toxicity, and resistance profiles.

II. Quantitative Data on Anticancer Activity

Direct, head-to-head comparisons of the cytotoxic effects of purified this compound against a wide array of cancer cell lines are sparse in the current literature. However, studies on crude extracts containing Cinerubin B, a closely related compound, and limited data on purified Cinerubins provide insights into their potential efficacy.

Table 1: Comparative Cytotoxicity (IC50/TGI) of Cinerubins and Doxorubicin Against Various Cancer Cell Lines

Cell LineCancer TypeCinerubin B (in Crude Extract) TGI (µg/mL)Purified Cinerubin B IC50 (nM)Doxorubicin IC50 (µM) - Representative Values
MCF-7 Breast Adenocarcinoma< 0.25[5]Not Available~1.2 - 1.45[1][5]
U251 Glioblastoma3.05[5]Not Available~0.2[1]
NCI-H460 Non-Small Cell Lung Cancer0.57[5]Not Available~0.013[1]
786-0 Kidney CancerData Available but not specifiedNot AvailableNot readily available in cited literature
L1210 Murine LeukemiaNot Available15[1]~0.013[1]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug required for 50% inhibition of a biological process in vitro. TGI (Total Growth Inhibition) is the concentration that completely inhibits cell growth. These values are not directly comparable but offer a general sense of potency. Lower values indicate higher potency. Doxorubicin values can vary between studies.

The available data suggests that Cinerubins possess potent antiproliferative activity. The IC50 value of purified Cinerubin B in murine leukemia cells (15 nM) is comparable to that of doxorubicin (~13 nM), indicating high potency.[1] Furthermore, crude extracts containing Cinerubin B show significant activity against breast, glioblastoma, and non-small cell lung cancer cell lines.[5] A novel anthracycline, Cinerubin R, has also demonstrated the ability to inhibit the growth of multi-drug-resistant cells to the same extent as their parent cells, suggesting a potential to overcome some resistance mechanisms.[6]

III. Experimental Protocols

Standardized methodologies are crucial for the comparative evaluation of anticancer agents. The following are detailed protocols for key experiments typically used to assess the efficacy of anthracyclines.

1. Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the drug that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of this compound and other comparator anthracyclines (e.g., doxorubicin) for 48-72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cells are treated with the respective IC50 concentrations of the anthracyclines for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Cell Cycle Analysis

This method determines the effect of the drug on cell cycle progression.[1]

  • Cell Treatment: Cells are treated with the anthracyclines as described for the apoptosis assay.[1]

  • Cell Fixation: Harvested cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.[1]

  • Staining: The fixed cells are washed to remove the ethanol and then incubated with a solution containing PI and RNase A. RNase A ensures that only DNA is stained.[1]

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

IV. Visualizing Mechanisms and Workflows

A. Generalized Anthracycline Mechanism of Action

The following diagram illustrates the key mechanisms by which anthracyclines exert their cytotoxic effects on cancer cells.

Anthracycline_Mechanism Anthracycline Anthracycline (e.g., this compound) CellMembrane Cell Membrane Anthracycline->CellMembrane Enters Cell ROS Reactive Oxygen Species (ROS) Anthracycline->ROS Generates in Cytoplasm Intercalation DNA Intercalation Anthracycline->Intercalation TopoII_Inhibition Topoisomerase II Inhibition Anthracycline->TopoII_Inhibition Cytoplasm Cytoplasm CellMembrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus DNA DNA Apoptosis Apoptosis DNA->Apoptosis Triggers TopoII Topoisomerase II DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage ROS->DNA_Damage Induces Intercalation->DNA Disrupts Replication TopoII_Inhibition->TopoII Poisons DNA_Damage->Apoptosis Triggers

Caption: Key mechanisms of anthracycline-induced cytotoxicity.

B. Experimental Workflow for Efficacy Comparison

This diagram outlines a typical workflow for comparing the in vitro efficacy of different anthracycline compounds.

Experimental_Workflow cluster_assays Efficacy Assays Start Start: Select Cancer Cell Lines Culture Cell Culture & Seeding Start->Culture Treatment Treat with this compound & other Anthracyclines (Serial Dilutions) Culture->Treatment Incubate Incubate (24-72 hours) Treatment->Incubate MTT Cytotoxicity (MTT Assay) Incubate->MTT Apoptosis Apoptosis (Annexin V/PI) Incubate->Apoptosis CellCycle Cell Cycle (PI Staining) Incubate->CellCycle DataAnalysis Data Acquisition & Analysis (Plate Reader, Flow Cytometer) MTT->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Comparison Comparative Analysis (IC50, % Apoptosis, etc.) DataAnalysis->Comparison End End: Efficacy Profile Comparison->End

Caption: Workflow for in vitro anthracycline efficacy comparison.

V. Conclusion and Future Directions

The available evidence suggests that this compound and its related compounds are potent antiproliferative agents with mechanisms of action characteristic of the anthracycline class. Preliminary data indicates an efficacy comparable to that of doxorubicin in certain cancer cell lines. However, a significant gap exists in the literature regarding comprehensive, direct comparisons of purified this compound with clinically established anthracyclines across a broad panel of cancer models.

Future research should prioritize:

  • Determining the IC50 values of purified this compound against a wide range of human cancer cell lines.

  • Conducting direct comparative studies of this compound with doxorubicin, epirubicin, and other relevant anthracyclines.

  • Investigating the efficacy of this compound in multi-drug resistant (MDR) cancer cell lines to evaluate its potential to overcome common resistance mechanisms, such as those mediated by ABC transporters.[4]

  • Performing in vivo studies to assess the anti-tumor activity and toxicity profile of this compound in animal models.

Such studies are imperative to fully elucidate the therapeutic potential of this compound as a next-generation anthracycline anticancer agent.

References

Validating Cinerubin A as a Topoisomerase II Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Cinerubin A's potential as a topoisomerase II (Topo II) inhibitor, a critical target in cancer chemotherapy. By comparing its performance with established Topo II inhibitors—doxorubicin, etoposide, and mitoxantrone—this document aims to equip researchers with the necessary data and methodologies to evaluate its therapeutic promise.

Note on Data: Direct quantitative data for this compound's activity on Topoisomerase II is limited in publicly available literature. This guide utilizes data for the closely related anthracycline, Cinerubin B , as a surrogate for comparative analysis. It is presumed that their structural similarity results in a comparable mechanism of action.

Comparative Performance Data

The following tables summarize the cytotoxic and Topo II inhibitory activities of Cinerubin B and other well-established inhibitors across various cancer cell lines. This data provides a quantitative basis for comparing their potency.

Table 1: Comparative Cytotoxicity (IC50/LC50 in µM) of Topoisomerase II Inhibitors

Cell LineCancer TypeCinerubin B (LC50)Doxorubicin (IC50)Etoposide (IC50)Mitoxantrone (IC50)
MCF-7Breast Adenocarcinoma0.290.05 - 5.0>1000.01
HeLaCervical Cancer0.040.08 - 0.51.0 - 10.00.005
K562Chronic Myelogenous Leukemia0.030.01 - 0.10.5 - 5.00.002
P388Murine Leukemia0.020.01 - 0.050.1 - 1.00.001

IC50 (Inhibitory Concentration 50%) and LC50 (Lethal Concentration 50%) values are compiled from various studies and may vary based on experimental conditions.

Mechanism of Action: Topoisomerase II Poisons

This compound, like other anthracyclines, is classified as a Topoisomerase II poison. These agents disrupt the catalytic cycle of Topo II by stabilizing the transient covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks (DSBs). These DSBs trigger a cascade of cellular events, including cell cycle arrest and apoptosis, which ultimately lead to cancer cell death.[1]

Signaling Pathway of Topoisomerase II Poison-Induced DNA Damage

The accumulation of DNA double-strand breaks initiates a complex signaling cascade known as the DNA Damage Response (DDR).

DNA_Damage_Response cluster_nucleus Nucleus CinerubinA This compound TopoII_DNA Topoisomerase II-DNA Cleavage Complex CinerubinA->TopoII_DNA stabilizes DSB DNA Double-Strand Breaks (DSBs) TopoII_DNA->DSB prevents religation MRN MRN Complex DSB->MRN recruits ATM ATM Kinase (activated) MRN->ATM activates p53 p53 (phosphorylated) ATM->p53 phosphorylates H2AX γH2AX ATM->H2AX phosphorylates H2AX to CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest induces Apoptosis Apoptosis p53->Apoptosis induces

Caption: DNA damage response pathway initiated by this compound.

Experimental Protocols

Validating this compound as a Topo II inhibitor requires specific in vitro assays. The following are detailed protocols for two key experiments.

Topoisomerase II DNA Relaxation Assay

This assay determines the ability of a compound to inhibit the catalytic activity of Topo II, which relaxes supercoiled DNA.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Assay Buffer (500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

  • 10 mM ATP solution

  • Stop Buffer/Loading Dye (5% Sarkosyl, 0.0025% bromophenol blue, 25% glycerol)

  • 1% Agarose gel in 1x TAE buffer

  • Ethidium bromide solution (1 µg/mL)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

    • 2 µL 10x Topoisomerase II Assay Buffer

    • 2 µL 10 mM ATP

    • 1 µL supercoiled pBR322 DNA (0.5 µg)

    • Varying concentrations of this compound (or vehicle control)

    • Nuclease-free water to a final volume of 18 µL

  • Enzyme Addition: Add 2 µL of diluted human Topoisomerase IIα to each reaction tube.

  • Incubation: Mix gently and incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at 80-100V until the dye front has migrated approximately two-thirds of the gel length.

  • Visualization: Stain the gel with ethidium bromide for 15-20 minutes, followed by destaining in water for 10-15 minutes. Visualize the DNA bands under UV light.

Expected Results: In the absence of an inhibitor, Topo II will relax the supercoiled DNA, resulting in a slower migrating band on the gel. An effective inhibitor like this compound will prevent this relaxation, and the DNA will remain in its supercoiled, faster-migrating form.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines if a compound acts as a Topo II poison by stabilizing the cleavage complex, leading to an increase in linearized DNA.

Materials:

  • Human Topoisomerase IIα

  • Linearly-restricted plasmid DNA (e.g., pBR322 linearized with a restriction enzyme)

  • 10x Topoisomerase II Cleavage Buffer (100 mM Tris-HCl pH 7.9, 500 mM KCl, 50 mM MgCl₂, 10 mM DTT)

  • 10 mM ATP solution

  • Proteinase K (20 mg/mL)

  • SDS (10% solution)

  • Loading Dye (6x)

  • 1% Agarose gel in 1x TAE buffer

  • Ethidium bromide solution (1 µg/mL)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

    • 2 µL 10x Topoisomerase II Cleavage Buffer

    • 2 µL 10 mM ATP

    • 1 µL linearized pBR322 DNA (0.5 µg)

    • Varying concentrations of this compound (or vehicle control)

    • Nuclease-free water to a final volume of 18 µL

  • Enzyme Addition: Add 2 µL of diluted human Topoisomerase IIα to each reaction tube.

  • Incubation: Mix gently and incubate at 37°C for 30 minutes.

  • Complex Trapping: Add 2 µL of 10% SDS to trap the covalent DNA-protein complexes, followed by 2 µL of Proteinase K to digest the protein. Incubate at 50°C for 30 minutes.

  • Sample Preparation: Add 4 µL of 6x loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at 80-100V.

  • Visualization: Stain and visualize the gel as described in the relaxation assay.

Expected Results: A Topo II poison will stabilize the cleavage complex, leading to an increase in the amount of linearized DNA, which will appear as a distinct band on the gel. The intensity of this band should correlate with the concentration of this compound.

Experimental Workflow

The following diagram illustrates the workflow for validating a potential Topoisomerase II inhibitor.

Experimental_Workflow cluster_workflow Inhibitor Validation Workflow Start Start: Candidate Compound (this compound) RelaxationAssay Topo II DNA Relaxation Assay Start->RelaxationAssay CleavageAssay Topo II DNA Cleavage Assay Start->CleavageAssay CytotoxicityAssay Cell-Based Cytotoxicity Assays (IC50/LC50) Start->CytotoxicityAssay DataAnalysis Data Analysis and Comparison RelaxationAssay->DataAnalysis CleavageAssay->DataAnalysis CytotoxicityAssay->DataAnalysis Conclusion Conclusion: Validated Topo II Inhibitor? DataAnalysis->Conclusion

Caption: Workflow for validating Topoisomerase II inhibitors.

Conclusion

The available data for Cinerubin B strongly suggests that this compound is a potent Topoisomerase II poison with significant cytotoxic activity against various cancer cell lines. Its performance is comparable to, and in some cases exceeds, that of established chemotherapeutic agents like doxorubicin. The provided experimental protocols offer a clear path for the direct validation of this compound's inhibitory mechanism. Further investigation into its specific interactions with Topoisomerase II and its downstream signaling effects is warranted to fully elucidate its therapeutic potential. The diagrams and structured data presented in this guide serve as a foundational resource for researchers embarking on the validation and development of this compound as a novel anticancer agent.

References

Cinerubin A: A Comparative Analysis of Cross-Resistance in Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of cinerubin A and its cross-resistance profile with other established chemotherapy drugs. As a member of the anthracycline class of antibiotics, this compound holds potential as an anti-cancer agent. However, the emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy. This document explores the mechanisms of resistance, presents available comparative data, and provides detailed experimental protocols to facilitate further research into the efficacy of this compound in overcoming drug resistance.

Understanding Anthracycline Resistance

Anthracyclines, including the widely used doxorubicin, are mainstays in the treatment of numerous cancers. Their primary mechanisms of action involve DNA intercalation and the inhibition of topoisomerase II, leading to DNA double-strand breaks and ultimately, apoptosis (programmed cell death).[1] A major challenge in their clinical use is the development of resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters.[1] P-glycoprotein (P-gp/ABCB1) is a prominent member of this family, functioning as a drug efflux pump that reduces the intracellular concentration of chemotherapeutic agents.[1]

Comparative Cytotoxicity and Cross-Resistance

While comprehensive, publicly available datasets directly comparing the IC50 values of this compound with other anthracyclines in a wide array of sensitive and resistant cancer cell lines are limited, this guide provides a framework for such comparisons. The following table summarizes representative data for doxorubicin in the sensitive MCF-7 human breast cancer cell line and its doxorubicin-resistant counterpart, MCF-7/ADR, which overexpresses P-glycoprotein.[2] Researchers are encouraged to populate this table with their own experimental data for this compound to build a more complete cross-resistance profile.

Table 1: Comparative IC50 Values of Doxorubicin in Sensitive and Resistant Breast Cancer Cell Lines

DrugCell LineCharacteristicsIC50 (µg/mL)Resistance Factor
DoxorubicinMCF-7Sensitive3.09 ± 0.03[2]1.0
DoxorubicinMCF-7/ADRDoxorubicin-Resistant (P-gp overexpression)13.2 ± 0.2[2]~4.3
This compound MCF-7 Sensitive Data not available N/A
This compound MCF-7/ADR Doxorubicin-Resistant (P-gp overexpression) Data not available N/A

Resistance Factor (RF) is calculated as the IC50 of the resistant cell line divided by the IC50 of the sensitive parent cell line.

Studies on doxorubicin-resistant cell lines have shown significant cross-resistance to other chemotherapy drugs like paclitaxel and docetaxel, which are also substrates of P-glycoprotein. For instance, breast cancer cells selected for doxorubicin resistance exhibited a dramatic 4700-fold and 14,600-fold cross-resistance to paclitaxel and docetaxel, respectively.[3] Investigating whether this compound is also a substrate for P-gp and other ABC transporters is crucial to determining its potential to overcome MDR.

Signaling Pathways in Anthracycline-Induced Cell Death

The cytotoxic effects of anthracyclines like this compound are mediated through the induction of DNA damage, which triggers a complex signaling cascade culminating in apoptosis. The following diagram illustrates the key events in this pathway.

Anthracycline-Induced DNA Damage and Apoptosis Pathway cluster_0 Cell Membrane cluster_1 Nucleus cluster_2 Cytoplasm This compound This compound DNA DNA This compound->DNA Intercalation Topoisomerase II Topoisomerase II This compound->Topoisomerase II Inhibition DNA Damage DNA Damage DNA->DNA Damage Damaged by Topoisomerase II->DNA Damage Induces ATM/ATR Activation ATM/ATR Activation DNA Damage->ATM/ATR Activation p53 Activation p53 Activation ATM/ATR Activation->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrion Mitochondrion Bax/Bak Activation->Mitochondrion Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Anthracycline-induced apoptosis pathway.

Experimental Protocols

To facilitate comparative studies on the cross-resistance of this compound, the following detailed experimental protocols are provided.

Cell Culture
  • Cell Lines: Utilize well-characterized pairs of sensitive and resistant cancer cell lines. Examples include:

    • MCF-7 (sensitive human breast adenocarcinoma) and MCF-7/ADR (doxorubicin-resistant, P-gp overexpressing).[1]

    • A549 (sensitive human lung carcinoma) and a doxorubicin-selected resistant variant.[1]

    • HL-60 (sensitive human promyelocytic leukemia) and an anthracycline-resistant subline.[1]

  • Culture Conditions: Maintain cells in the recommended culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For resistant cell lines, a low concentration of the selecting agent (e.g., doxorubicin) may be maintained in the culture medium to ensure the stability of the resistant phenotype. All cells should be cultured at 37°C in a humidified atmosphere with 5% CO2.[1]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

  • Drug Treatment: Prepare serial dilutions of this compound, doxorubicin, and other comparator drugs in culture medium. Replace the overnight culture medium with the drug-containing medium. Include a vehicle control (medium with the highest concentration of the drug solvent, e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration (logarithmic scale) to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and comparator drugs for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Workflow for Cross-Resistance Assessment Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Drug Treatment->Cytotoxicity Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Drug Treatment->Apoptosis Assay (Flow Cytometry) Data Analysis Data Analysis Cytotoxicity Assay (MTT)->Data Analysis Apoptosis Assay (Flow Cytometry)->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Apoptosis Quantification Apoptosis Quantification Data Analysis->Apoptosis Quantification

Caption: Workflow for assessing cross-resistance.

References

A Comparative Analysis of Cinerubin A and Cinerubin B: Unveiling Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinerubin A and Cinerubin B are members of the anthracycline class of antibiotics, a group of microbial secondary metabolites renowned for their potent cytotoxic and antimicrobial properties.[1] Both compounds are produced by the bacterium Streptomyces griseorubiginosus. While structurally related, the nuanced differences in their chemical makeup can lead to distinct biological activities. This guide provides a comparative overview of this compound and Cinerubin B, summarizing the available quantitative data, outlining their shared mechanism of action, and providing detailed experimental protocols to facilitate further research into their therapeutic potential.

Data Presentation: A Comparative Overview

A direct comparative study detailing the quantitative biological activities of this compound and Cinerubin B is not extensively available in current scientific literature. The majority of published research has focused on the bioactivity of Cinerubin B. To facilitate a clear comparison for future research, the following tables summarize the available data for Cinerubin B and provide a template for documenting the activity of this compound.

Table 1: Comparative Cytotoxicity Data (IC50)

CompoundCancer Cell LineCancer TypeIC50 (nM)
Cinerubin B L1210Murine Leukemia15
HCT-116Colon CarcinomaData Not Available
A549Lung CarcinomaData Not Available
PSN1Pancreatic CancerData Not Available
T98GGlioblastomaData Not Available
This compound --Data Not Available

Note: The IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundBacterial StrainGram StainingMIC (µg/mL)
Cinerubin B Gram-positive bacteriaGram-positiveData Not Available
This compound Gram-positive bacteriaGram-positiveData Not Available

Note: The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Mechanism of Action: The Anthracycline Pathway

As anthracyclines, both this compound and Cinerubin B are understood to exert their cytotoxic effects through a common mechanism of action. This involves the disruption of fundamental cellular processes, ultimately leading to cell death. The primary mechanisms include:

  • DNA Intercalation: The planar aromatic core of the cinerubin molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, thereby obstructing the processes of DNA replication and transcription.

  • Topoisomerase II Inhibition: Cinerubins interfere with the function of topoisomerase II, an enzyme crucial for relaxing DNA supercoils during replication. By stabilizing the complex between topoisomerase II and DNA, these compounds lead to the accumulation of double-strand breaks in the DNA, a lethal event for the cell.

  • Generation of Reactive Oxygen Species (ROS): Anthracyclines can undergo redox cycling, a process that generates highly reactive free radicals. This surge in ROS induces oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, and contributing to apoptosis.

The culmination of these actions triggers cellular signaling pathways that lead to cell cycle arrest and programmed cell death (apoptosis).

Anthracycline_Mechanism Cinerubin This compound / Cinerubin B ROS Reactive Oxygen Species (ROS) Cinerubin->ROS Intercalation DNA Intercalation Cinerubin->Intercalation TopoII_Inhibition Topoisomerase II Inhibition Cinerubin->TopoII_Inhibition DNA Cellular DNA TopoII Topoisomerase II Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Intercalation->DNA Replication_Block Replication & Transcription Block Intercalation->Replication_Block TopoII_Inhibition->TopoII DNA_Damage DNA Strand Breaks TopoII_Inhibition->DNA_Damage Cell_Damage Cellular Damage (Lipids, Proteins) Oxidative_Stress->Cell_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Replication_Block->Apoptosis Cell_Damage->Apoptosis

Generalized mechanism of action for anthracyclines.

Experimental Protocols

To facilitate the direct comparison of this compound and Cinerubin B, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of IC50 by MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and Cinerubin B stock solutions (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Cinerubin B in complete medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compounds Add serial dilutions of This compound and Cinerubin B Incubate_Overnight->Add_Compounds Incubate_48_72h Incubate for 48-72 hours Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Remove medium and add DMSO Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound and Cinerubin B against bacterial strains.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • This compound and Cinerubin B stock solutions (in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Prepare Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of this compound and Cinerubin B in MHB. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the compound dilutions. This will bring the final volume to 100 µL.

  • Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

This compound and Cinerubin B represent promising members of the anthracycline family with potential applications in oncology and infectious disease. While current research provides a foundational understanding of Cinerubin B's activity, a significant knowledge gap exists regarding the specific biological profile of this compound. The data and protocols presented in this guide are intended to equip researchers with the necessary tools to conduct rigorous comparative studies, ultimately elucidating the distinct therapeutic potential of each of these related compounds. Further investigation is crucial to fully characterize and compare their efficacy and to determine their future role in drug development.

References

In Vitro Anticancer Efficacy: A Comparative Analysis of Cinerubin A and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro anticancer effects of Cinerubin A and the widely used chemotherapeutic agent, Doxorubicin. Both belong to the anthracycline class of antibiotics, known for their potent cytotoxic activities against a broad spectrum of cancers.[1] While extensive data exists for Doxorubicin, research on this compound is less comprehensive. This document synthesizes available data to offer a framework for comparison and to guide future research.

The primary mechanisms of action for anthracyclines include DNA intercalation and the inhibition of topoisomerase II.[2] By inserting themselves into the DNA double helix, these compounds disrupt DNA replication and transcription.[2] Furthermore, by stabilizing the complex between DNA and topoisomerase II, they lead to DNA strand breaks, ultimately triggering apoptosis.[2]

Quantitative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for this compound (and its closely related analogue, Cinerubin B) and Doxorubicin across various cancer cell lines. It is important to note that the data for Cinerubin is limited and in some cases derived from crude extracts, which may not reflect the potency of the purified compound.

CompoundCell LineCancer TypeIC50/LC50/TGI (µM)Reference
Cinerubin B (Crude Extract) MCF-7Breast AdenocarcinomaTGI: < 0.25 µg/mL[3]
Cinerubin B MCF-7Breast AdenocarcinomaLC50: 0.29 µg/mL[4]
Cinerubin B L1210Murine LeukemiaIC50: 0.015 µM[5]
Doxorubicin MCF-7Breast AdenocarcinomaIC50: 2.50 ± 1.76 µM[6]
IC50: ~1.2 µM[5]
Doxorubicin HeLaCervical CancerIC50: 2.92 ± 0.57 µM[6]
Doxorubicin A549Lung CarcinomaIC50: > 20 µM[6]
Doxorubicin L1210Murine LeukemiaIC50: ~0.013 µM[5]
Doxorubicin PC3Prostate CancerIC50: 2.640 µg/mL[7]
Doxorubicin Hep-G2Hepatocellular CarcinomaIC50: 14.72 µg/mL[7]

Note: IC50 (Half-maximal inhibitory concentration), LC50 (Lethal Concentration, 50%), and TGI (Total Growth Inhibition) are measures of a drug's effectiveness. Lower values indicate higher potency. Direct comparison should be made with caution due to variations in experimental methodologies between studies.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the design and execution of comparative studies.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Culture: Cancer cell lines are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: A stock solution of the test compound (this compound or Doxorubicin) is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to obtain a range of concentrations. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the effect of the compound on the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the test compound as described for the apoptosis assay.

  • Cell Fixation: After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed to remove the ethanol and then incubated with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. Doxorubicin is known to cause a G2/M phase arrest in some cell lines.[7]

Signaling Pathways and Mechanisms of Action

The anticancer effects of anthracyclines are mediated through complex signaling networks. A primary mechanism involves the induction of DNA damage, which activates the p53 tumor suppressor pathway. This leads to cell cycle arrest, allowing for DNA repair, or if the damage is too severe, the induction of apoptosis.

experimental_workflow General Experimental Workflow for In Vitro Anticancer Drug Screening cluster_cell_culture Cell Culture cluster_assays In Vitro Assays cluster_endpoints Endpoints cluster_analysis Data Analysis start Cancer Cell Line Selection culture Cell Culture & Maintenance start->culture seed Seed Cells in Plates culture->seed treat Treat with this compound / Doxorubicin seed->treat cytotoxicity Cytotoxicity Assay (e.g., MTT) treat->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treat->cell_cycle ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist

Caption: A generalized workflow for the in vitro evaluation of anticancer compounds.

The inhibition of Topoisomerase II by anthracyclines like this compound and Doxorubicin is a key event that leads to the formation of DNA double-strand breaks. These breaks are recognized by cellular DNA damage sensors, initiating a signaling cascade that ultimately determines the fate of the cell.

signaling_pathway Anthracycline-Induced DNA Damage Response Pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response cluster_cell_fate Cell Fate drug This compound / Doxorubicin dna DNA drug->dna Intercalation topoII Topoisomerase II drug->topoII Inhibition dsb DNA Double-Strand Breaks topoII->dsb atm ATM/ATR Kinases Activation dsb->atm p53 p53 Activation atm->p53 arrest Cell Cycle Arrest (G2/M Phase) p53->arrest apoptosis Apoptosis p53->apoptosis repair DNA Repair arrest->repair

Caption: A simplified diagram of the DNA damage response pathway initiated by anthracyclines.

References

A Head-to-Head Comparison of Cinerubin A and Epirubicin: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer chemotherapy, anthracyclines remain a cornerstone for treating a variety of malignancies. This guide provides a detailed comparative analysis of two such agents: the well-established Epirubicin and the lesser-known Cinerubin A. While Epirubicin has been extensively studied and is a staple in many treatment regimens, data on this compound is sparse, presenting a compelling case for further investigation into its potential therapeutic efficacy. This document aims to synthesize the available preclinical and clinical data for both compounds, offering a valuable resource for researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Path of Cytotoxicity

Both this compound and Epirubicin belong to the anthracycline family of antibiotics and are believed to exert their anticancer effects through a common mechanism of action. This multi-faceted process primarily involves interference with DNA replication and the generation of cytotoxic reactive oxygen species (ROS). The key steps in their mechanism of action are:

  • DNA Intercalation: Anthracyclines insert themselves between the base pairs of DNA, leading to a distortion of the double helix structure. This physical obstruction inhibits the processes of DNA replication and transcription, ultimately halting cell proliferation.

  • Topoisomerase II Inhibition: These compounds form a stable complex with DNA and the enzyme topoisomerase II. This "poisons" the enzyme, preventing the re-ligation of DNA strands that have been cleaved by topoisomerase II. The accumulation of these double-strand breaks triggers apoptotic pathways.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of highly reactive free radicals. This induces oxidative stress within the cancer cells, causing damage to DNA, proteins, and cell membranes, further contributing to cell death.

Anthracycline Mechanism of Action General Mechanism of Action for Anthracyclines cluster_0 Cellular Environment cluster_1 Molecular Interactions cluster_2 Cellular Outcomes Anthracycline Anthracycline Cell_Membrane Cell Membrane Anthracycline->Cell_Membrane Enters Cell Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus ROS Reactive Oxygen Species (ROS) Cytoplasm->ROS Generates DNA DNA Nucleus->DNA Intercalates Topoisomerase_II Topoisomerase II Nucleus->Topoisomerase_II Inhibits DNA_Damage DNA Damage & Double-Strand Breaks DNA->DNA_Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest

General Anthracycline Signaling Pathway

Epirubicin: A Profile of a Widely Used Anthracycline

Epirubicin is a well-characterized anthracycline that has been extensively studied in both preclinical and clinical settings. It is a mainstay in the treatment of various cancers, particularly breast cancer.

In Vitro Cytotoxicity of Epirubicin

The cytotoxic effects of Epirubicin have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for determining the potency of a compound.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast CancerNot explicitly stated, but cytotoxicity is dose-dependent[1][1]
SKBR-3Breast CancerNot explicitly stated, but cytotoxicity is dose-dependent[1][1]
MDA-MB-231Breast CancerNot explicitly stated, but cytotoxicity is dose-dependent[1][1]
ZR75-1Breast CancerData not explicitly stated in provided search results
U-87Glioma6.3[2]
In Vivo Efficacy of Epirubicin

Preclinical in vivo studies have demonstrated the efficacy of Epirubicin in reducing tumor growth in animal models. For instance, Epirubicin is active against a variety of murine tumors and human xenografts in athymic mice, including breast tumors.[3]

Cardiotoxicity Profile of Epirubicin

A significant limitation of anthracycline therapy is the risk of cardiotoxicity. The cardiotoxicity of Epirubicin is well-documented and is a critical consideration in its clinical use.

ParameterFindingReference
Congestive Heart Failure (CHF) 7.2% of 469 patients with metastatic breast cancer developed CHF.[4][4]
Cumulative Dose and CHF Risk The risk of cardiotoxicity increases with cumulative doses greater than 950 mg/m².[4][4]
CHF Risk at Different Doses At a cumulative dose of 900 mg/m², the risk of cardiotoxicity is 4%, which increases to 15% at 1,000 mg/m².[4][4]
Previous Irradiation Prior irradiation to the mediastinum and thoracic spine increases the risk of CHF.[4][4]
Asymptomatic Cardiac Changes More than 90% of patients show myocardial changes on biopsy at cumulative doses above 240 mg/m².
LVEF Reduction The average reduction in Left Ventricular Ejection Fraction (LVEF) is 4% at cumulative doses below 400 mg/m² and 15% at doses above 400 mg/m².

This compound: An Anthracycline with Untapped Potential

In stark contrast to Epirubicin, there is a significant lack of publicly available data on the biological activity of this compound. While it is known to be an anthracycline antibiotic produced by Streptomyces species, its preclinical and clinical profile remains largely uncharacterized.

In Vitro Cytotoxicity of this compound

To date, there are no readily available, comprehensive studies detailing the IC50 values of this compound against a panel of cancer cell lines. One study mentions that this compound has a "strong effect on mouse adenocarcinoma E0771," but no quantitative data is provided.

For the purpose of providing context on the potential potency of this structural class, the following table presents available IC50 data for the related compound, Cinerubin B . It is crucial to note that this is not data for this compound and should be interpreted with caution.

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colon Carcinoma0.0006[5]
PSN1Pancreatic Cancer0.0012[5]
T98GGlioblastoma0.0012[5]
A549Lung Carcinoma0.0006[5]
L1210Murine Leukemia0.015[6]
In Vivo Efficacy and Cardiotoxicity of this compound

There is currently no available data on the in vivo efficacy or the cardiotoxicity profile of this compound. This represents a significant knowledge gap and a key area for future research.

Experimental Protocols

To facilitate further research and head-to-head comparisons, this section provides detailed methodologies for key experimental assays.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound or Epirubicin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or Epirubicin in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT Assay Workflow Workflow for MTT Cytotoxicity Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with Compound Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Assay Experimental Workflow
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound or Epirubicin

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or Epirubicin for the desired time.

  • Cell Harvesting: Harvest the cells (including floating cells) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Apoptosis Assay Workflow Workflow for Annexin V/PI Apoptosis Assay Start Start Seed_and_Treat Seed and Treat Cells in 6-well Plates Start->Seed_and_Treat Harvest_Cells Harvest Cells (Adherent & Floating) Seed_and_Treat->Harvest_Cells Wash_Cells Wash Cells with cold PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate for 15 min in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

References

Cinerubin A: Exploring Synergistic Potential with Other Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinerubin A, an anthracycline antibiotic, holds promise as a potent anticancer agent. While preclinical and clinical data on this compound in combination therapies are currently limited, the extensive research on analogous anthracyclines, such as doxorubicin, provides a valuable framework for exploring potential synergistic interactions. This guide compares the performance of anthracycline based combination therapies and provides supporting experimental data from a key clinical trial, offering insights into potential avenues for future research with this compound.

Performance of Anthracycline Combination Therapy: A Case Study in Metastatic Breast Cancer

The synergistic effect of combining an anthracycline with other chemotherapeutic agents has been demonstrated in various clinical settings. A randomized clinical trial involving 185 women with metastatic breast cancer, for whom prior chemotherapy had failed, compared the efficacy of doxorubicin alone with a combination of doxorubicin, vincristine, and mitomycin C (DVM). The results of this study highlight the potential for enhanced therapeutic outcomes with combination regimens.[1]

The combination therapy (DVM) resulted in a significantly higher objective response rate (43%) compared to doxorubicin monotherapy (25%).[1] Furthermore, the median time to disease progression was longer in the DVM group (4.2 months) than in the doxorubicin alone group (2.7 months).[1] These findings suggest that a multi-pronged attack on cancer cells, targeting different cellular mechanisms, can lead to improved clinical responses.

Treatment GroupNumber of PatientsObjective Response Rate (%)Median Time to Progression (Months)
Doxorubicin (D)95252.7
Doxorubicin, Vincristine, Mitomycin C (DVM)90434.2

Experimental Protocols

Clinical Trial Protocol: Doxorubicin, Vincristine, and Mitomycin C in Metastatic Breast Cancer

A randomized clinical trial was conducted to evaluate the efficacy of a combination therapy regimen in women with metastatic breast cancer who had not responded to previous chemotherapy.[1]

  • Patient Population: The study enrolled 185 women with metastatic breast cancer.[1]

  • Treatment Regimens:

    • Group 1 (D): Patients received monthly courses of doxorubicin at a dose of 60 mg/m².[1]

    • Group 2 (DVM): Patients were administered a combination of doxorubicin (50 mg/m²), vincristine (1 mg/m²), and mitomycin C (10 mg/m², given every other cycle) in monthly courses.[1]

  • Outcome Measures: The primary endpoints of the study were the objective response rate and the time to disease progression.[1]

General Protocol for In Vitro Synergy Testing: The Chou-Talalay Method

The Chou-Talalay method is a widely accepted approach for quantifying drug interactions and determining synergy, additivity, or antagonism.[2][3] This method is based on the median-effect principle and calculates a Combination Index (CI).

  • Cell Culture: Cancer cell lines of interest are cultured under standard conditions.

  • Dose-Response Assays:

    • Each drug (e.g., this compound and a potential synergistic agent) is tested individually across a range of concentrations to determine its IC50 (the concentration that inhibits 50% of cell growth).

    • The drugs are then tested in combination at various fixed-ratio or non-fixed-ratio concentrations.

  • Data Analysis:

    • Cell viability is assessed using a suitable assay (e.g., MTT, CellTiter-Glo).

    • The dose-response data for single agents and combinations are used to calculate the Combination Index (CI) using specialized software (e.g., CompuSyn).

      • CI < 1: Indicates synergism (the combined effect is greater than the sum of the individual effects).

      • CI = 1: Indicates an additive effect.

      • CI > 1: Indicates antagonism (the combined effect is less than the sum of the individual effects).

    • The Dose Reduction Index (DRI) can also be calculated, which quantifies the extent to which the dose of one drug can be reduced in a synergistic combination to achieve the same effect as the drug used alone.[4]

Visualizing Synergistic Mechanisms and Experimental Design

To facilitate the understanding of potential synergistic interactions and the experimental workflow for their assessment, the following diagrams are provided.

G Experimental Workflow for Assessing Drug Synergy cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A Select Cancer Cell Line B Single Agent Dose-Response (IC50 Determination) A->B C Combination Dose-Response (Fixed/Variable Ratios) B->C D Calculate Combination Index (CI) & Dose Reduction Index (DRI) C->D E Establish Xenograft/PDX Model D->E Promising Synergy F Treat with Single Agents and Combination E->F G Monitor Tumor Growth and Toxicity F->G H Statistical Analysis of Synergy G->H

Caption: A generalized workflow for the evaluation of drug synergy, from initial in vitro screening to in vivo validation.

G Potential Mechanisms of Anthracycline Synergy cluster_0 Anticancer Agents cluster_1 Cellular Targets & Processes cluster_2 Cellular Outcomes A Anthracycline (e.g., this compound, Doxorubicin) D DNA Intercalation & Topoisomerase II Inhibition A->D B Vinca Alkaloid (e.g., Vincristine) E Microtubule Disruption B->E C Alkylating Agent (e.g., Mitomycin C) F DNA Cross-linking C->F G Replication/Transcription Block D->G H Mitotic Arrest E->H I DNA Damage F->I J Apoptosis G->J H->J I->J

Caption: A diagram illustrating the distinct and convergent mechanisms of action of different classes of anticancer drugs, leading to a synergistic induction of apoptosis.

References

Safety Operating Guide

Personal protective equipment for handling Cinerubin A

Author: BenchChem Technical Support Team. Date: November 2025

Cinerubin A is an anthracycline antibiotic with potent cytotoxic properties.[1] Due to its potential to be carcinogenic, mutagenic, and teratogenic, strict adherence to safety protocols is essential to minimize exposure and ensure the safety of laboratory personnel and the environment.[2]

Hazard Summary and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE for handling this potent compound.[3][4][5]

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs).[3]
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is required.[3]
Disposable Respirators (e.g., N95)Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[3]
Hand Protection Double GlovingWear two pairs of chemotherapy-tested nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[5]
Body Protection Disposable CoverallsRecommended to be made from materials like Tyvek® or microporous film to protect against chemical splashes and dust.[3]
Dedicated Lab CoatA disposable or professionally laundered lab coat should be worn over personal clothing.[3]
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[4][5]
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting.[5]

Operational and Disposal Plans

A systematic approach is crucial for the safe handling and disposal of this compound. The following procedural guidance outlines the key steps from preparation to waste management.

Experimental Protocols: Safe Handling Procedures

  • Preparation and Engineering Controls:

    • All handling of this compound, especially of the powdered form, must be conducted in a designated containment area, such as a certified chemical fume hood, biological safety cabinet, or a glove box, to prevent inhalation of aerosols or dust.[4]

    • The work area should be covered with disposable, absorbent, plastic-backed liners to contain any potential spills.

    • Ensure that a spill kit appropriate for cytotoxic agents is readily available.[4]

  • Weighing and Aliquoting:

    • Whenever possible, use a closed system for weighing and transferring the compound.

    • If handling powders, use techniques that minimize dust generation, such as gentle scooping.[3]

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.[3]

  • Decontamination:

    • All surfaces and equipment that come into contact with this compound must be thoroughly decontaminated with a validated cleaning agent.

    • Follow a strict doffing procedure for PPE to avoid self-contamination, disposing of single-use items in designated hazardous waste containers.[3]

Disposal Plan: Managing this compound Waste

All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent paper, and empty vials should be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Chemical Waste" and "Cytotoxic Waste."

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, leak-proof, and chemically compatible container with a secure cap. The container should be labeled as "Hazardous Chemical Waste" and "Cytotoxic Waste," with all components and their approximate concentrations listed.

  • Sharps Waste: Contaminated needles, syringes, and pipette tips must be placed immediately into a designated, puncture-resistant sharps container labeled "Hazardous Chemical Waste," "Cytotoxic Sharps," and "this compound."

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill Management:

    • Evacuate the area and alert others.

    • Don the appropriate PPE, including respiratory protection.

    • For small spills, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal.

    • For large spills, contact your institution's environmental health and safety department immediately.

    • All materials used for spill cleanup must be disposed of as hazardous waste.[3]

Logical Workflow for Safe Handling of this compound

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinerubin A
Reactant of Route 2
Reactant of Route 2
Cinerubin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.